molecular formula C8H16Cl2 B1211115 1,8-Dichlorooctane CAS No. 2162-99-4

1,8-Dichlorooctane

Cat. No.: B1211115
CAS No.: 2162-99-4
M. Wt: 183.12 g/mol
InChI Key: WXYMNDFVLNUAIA-UHFFFAOYSA-N
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Description

1,8-Dichlorooctane is a chloroparaffin. The non-exponentiality of proton spin-lattice relaxation in polycrystalline this compound in Zeeman-quadrupole level-crossing experiments at various frequencies is reported. It has important synthetic applications in food, pharmaceutical, biomedical, electrical and electronic sectors.>

Properties

IUPAC Name

1,8-dichlorooctane
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InChI

InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYMNDFVLNUAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062226
Record name Octane, 1,8-dichloro-
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Molecular Weight

183.12 g/mol
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CAS No.

2162-99-4
Record name 1,8-Dichlorooctane
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Record name Octane, 1,8-dichloro-
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Record name Octane, 1,8-dichloro-
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Record name Octane, 1,8-dichloro-
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Record name 1,8-dichlorooctane
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Foundational & Exploratory

1,8-Dichlorooctane chemical properties and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,8-Dichlorooctane for Researchers and Drug Development Professionals

Introduction

This compound is a versatile bifunctional alkyl halide that serves as a key building block in a multitude of synthetic applications.[1][2] Its linear eight-carbon chain is terminated at both ends by reactive chlorine atoms, making it an ideal intermediate for constructing long-chain molecules, forming cyclic compounds, and synthesizing specialized polymers.[1] This technical guide provides a comprehensive overview of the chemical properties, specifications, and synthetic utility of this compound, tailored for professionals in research, science, and drug development.

Chemical Properties and Specifications

The fundamental properties of this compound are summarized in the tables below, offering a consolidated resource for laboratory use.

Table 1: General and Chemical Identifiers
PropertyValueSource(s)
CAS Number 2162-99-4[3][4][5][6]
Molecular Formula C₈H₁₆Cl₂[3][4][5][6]
Molecular Weight 183.12 g/mol [3][4][6][7]
IUPAC Name This compound[5][7]
Synonyms Octane (B31449), 1,8-dichloro-; Octamethylene dichloride[2][5][7]
SMILES String ClCCCCCCCCCl[8]
InChI Key WXYMNDFVLNUAIA-UHFFFAOYSA-N[5][8]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Appearance Clear, colorless liquid[3][4]
Melting Point -8 °C[3][4][8][9]
Boiling Point 241 °C at 760 mmHg; 115-116 °C at 11 mmHg[3][4][8]
Density 1.025 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.459[3][4]
Water Solubility 0.17 g/L at 20 °C[3][4][9]
Vapor Pressure 0.057 mmHg at 25 °C[3][4]
LogP (Octanol/Water) 3.8 - 3.9[3][7]
Dielectric Constant 7.64[8][9]
Table 3: Safety and Handling Information
PropertyValueSource(s)
Flash Point 118 °C (244.4 °F)[2][3]
GHS Pictogram GHS07 (Exclamation mark)[7]
GHS Signal Word Warning[7]
Hazard Statements H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[7]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[7]
Storage Class 10 - Combustible liquids
Storage Temperature Store below +30°C[3][4]
WGK (Germany) 3 (highly hazardous to water)[4]

Reactivity and Synthetic Applications

As a bifunctional electrophile, this compound is primarily used in nucleophilic substitution reactions. The two terminal chlorine atoms can react sequentially or simultaneously, allowing for the controlled synthesis of complex molecules.

This reactivity is fundamental to its application in various fields:

  • Polymer Chemistry : It serves as a linker in the synthesis of polymers and polymeric membranes.[3][10]

  • Pharmaceutical Synthesis : The C8 backbone is incorporated into various structures as an intermediate for active pharmaceutical ingredients (APIs).[1][10]

  • Materials Science : It is used to prepare long-chain functionalized molecules, such as the C20-backbone of eicosanes with phosphate (B84403) headgroups, and in the synthesis of planar-chiral imidazolium (B1220033) salts for specialized applications.[3][10]

  • Biomedical Applications : The compound is a precursor in the synthesis of perfluorocarbons and is used in the preparation of biosensors.[3][10]

Below is a diagram illustrating the general synthetic pathways involving this compound.

G cluster_main General Synthetic Utility of this compound reagent This compound Cl-(CH₂)₈-Cl product1 Monosubstituted Intermediate Nu-(CH₂)₈-Cl reagent->product1 1 eq. Nu-H product2 Disubstituted Product Nu-(CH₂)₈-Nu reagent->product2 2 eq. Nu-H (Simultaneous) product3 Cyclic Product (e.g., Intramolecular) reagent->product3 Intramolecular Cyclization Precursor product4 Polymer Chain -[-Nu-(CH₂)₈-Nu-]-n reagent->product4 Polycondensation with H-Nu-H mono_nu Monofunctional Nucleophile (Nu-H) mono_nu->product1 mono_nu->product2 di_nu Difunctional Nucleophile (H-Nu-H) di_nu->product4 product1->product2 1 eq. Nu-H

Caption: Synthetic pathways of this compound with nucleophiles.

Experimental Protocols: General Methodology

While specific, detailed protocols are proprietary or published in specialized literature, a general experimental workflow for a nucleophilic substitution reaction using this compound can be described. The following serves as a conceptual guide for researchers.

Objective: Synthesize a disubstituted octane derivative, Nu-(CH₂)₈-Nu, from this compound.
Materials:
  • This compound

  • Nucleophile (e.g., an amine, thiol, or alkoxide), typically 2.2 equivalents

  • A suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • A non-nucleophilic base (if the nucleophile is used as its salt, e.g., K₂CO₃, Et₃N)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification apparatus (e.g., column chromatography, distillation)

Methodology Workflow:

The logical flow of a typical synthesis is outlined in the diagram below.

G cluster_workflow General Experimental Workflow start Setup Reaction Vessel (Inert Atmosphere) step1 Dissolve Nucleophile & Base in Solvent start->step1 step2 Add this compound (Often Dropwise) step1->step2 step3 Heat Reaction Mixture (e.g., 60-100 °C) step2->step3 step4 Monitor Reaction Progress (TLC, GC-MS) step3->step4 step5 Work-up Procedure (Quench, Extract, Dry) step4->step5 step6 Purify Crude Product (Chromatography/Distillation) step5->step6 end Characterize Final Product (NMR, MS, IR) step6->end

Caption: A typical workflow for synthesis using this compound.

Procedure Outline:

  • Reaction Setup : The nucleophile, base, and solvent are charged into a reaction vessel equipped with a condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition : this compound is added to the stirred solution. The addition may be done dropwise to control any initial exotherm.

  • Reaction Conditions : The mixture is heated to a temperature sufficient to drive the substitution reaction to completion, which can range from 60 to 120 °C depending on the nucleophile's reactivity.

  • Monitoring : The reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine when the starting material has been consumed.

  • Work-up : Upon completion, the reaction is cooled, quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification : The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the final desired compound.

  • Characterization : The structure and purity of the final product are confirmed using spectroscopic methods like NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Conclusion

This compound is a fundamental and versatile chemical intermediate with well-defined properties. Its bifunctional nature makes it an invaluable tool for chemists in academia and industry, enabling the synthesis of a wide array of complex molecules and materials. This guide provides the core technical data and a general synthetic framework to assist researchers in effectively utilizing this compound in their work.

References

An In-depth Technical Guide to 1,8-Dichlorooctane (CAS: 2162-99-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-dichlorooctane (CAS number 2162-99-4), a versatile bifunctional alkyl halide. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its diverse applications, particularly in the pharmaceutical and polymer science fields. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed data, reaction pathways, and safety information to facilitate its effective and safe use in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a halogenated hydrocarbon with a linear eight-carbon chain, featuring chlorine atoms at both terminal positions.[1] This structure makes it a valuable intermediate in a variety of chemical syntheses.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2162-99-4[1][2]
Molecular Formula C₈H₁₆Cl₂[1][2]
Molecular Weight 183.12 g/mol [1][2]
Appearance Colorless to slightly pale-yellow liquid[1][2]
Density ~0.998 - 1.025 g/cm³ at 20-25 °C[2][4]
Melting Point -8 °C[2][4]
Boiling Point 241 °C at 760 mmHg; 115-116 °C at 11 mmHg[2][4]
Solubility in Water Sparingly soluble (0.17 g/L at 20 °C)[2][4]
Solubility in Organic Solvents Miscible with many organic solvents[2]
Refractive Index (n²⁰/D) 1.445 - 1.459[2][4]
Vapor Pressure 0.057 mmHg at 25 °C[2]
Flash Point 228 °F (109 °C)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for C-H stretching and bending vibrations of the alkane backbone, as well as the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different methylene (B1212753) groups in the octane (B31449) chain. The protons on the carbons adjacent to the chlorine atoms will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in different chemical environments. The carbon atoms bonded to chlorine will have the largest chemical shift.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and alkyl fragments.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1,8-octanediol (B150283) with thionyl chloride.

Experimental Protocol: Synthesis from 1,8-Octanediol

  • Materials: 1,8-octanediol, thionyl chloride, pyridine (B92270) (optional, as a catalyst and acid scavenger).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place 1,8-octanediol.

    • Slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gas. A small amount of pyridine can be added to catalyze the reaction.[2]

    • Heat the reaction mixture to reflux for several hours to ensure complete conversion.

    • After cooling, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

    • The crude this compound is then purified by fractional distillation under vacuum.

G 1,8-Octanediol 1,8-Octanediol Reaction Reaction 1,8-Octanediol->Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction This compound This compound Reaction->this compound HCl (gas) HCl (gas) Reaction->HCl (gas) SO2 (gas) SO2 (gas) Reaction->SO2 (gas)

Caption: Synthesis of this compound from 1,8-Octanediol.

Applications and Key Reactions

This compound serves as a critical building block in organic synthesis due to its two reactive chlorine atoms. This allows for the construction of longer-chain molecules, cyclic compounds, and polymers.[3]

Synthesis of Diamines and Polyamines

This compound can be used to synthesize N,N'-disubstituted-1,8-octanediamines through reaction with primary or secondary amines.

Experimental Protocol: Alkylation of Amines

  • Materials: this compound, excess of the desired amine (e.g., diethylamine), a non-polar solvent (e.g., toluene), and a base (e.g., potassium carbonate) to neutralize the HCl formed.

  • Procedure:

    • Dissolve this compound in the solvent in a reaction vessel.

    • Add a significant excess of the amine to the solution. The excess amine also acts as an acid scavenger.

    • Add a base like potassium carbonate.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling, the reaction mixture is washed with water to remove the salt and excess amine.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

    • The resulting diamine can be purified by distillation or chromatography.

G This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction N,N'-Dialkyl-1,8-octanediamine N,N'-Dialkyl-1,8-octanediamine Reaction->N,N'-Dialkyl-1,8-octanediamine HCl HCl Reaction->HCl

Caption: General workflow for the alkylation of an amine with this compound.

Synthesis of Ethers and Polyethers

In a reaction analogous to the Williamson ether synthesis, this compound can react with alkoxides or diols to form ethers or polyethers.

Experimental Protocol: Synthesis of a Polyether with a Diol

  • Materials: this compound, a diol (e.g., 1,6-hexanediol), a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF), or phase-transfer catalysis conditions.

  • Procedure (using a strong base):

    • In a flame-dried flask under an inert atmosphere, the diol is dissolved in an anhydrous aprotic solvent.

    • A strong base like sodium hydride is added portion-wise to form the dialkoxide.

    • This compound is then added dropwise to the solution.

    • The reaction mixture is heated and stirred for an extended period to facilitate polymerization.

    • The reaction is quenched by the addition of water or a saturated ammonium (B1175870) chloride solution.

    • The polymer is precipitated, collected, washed, and dried.

G This compound This compound Polymerization Polymerization This compound->Polymerization Diol (HO-R-OH) Diol (HO-R-OH) Base Base Diol (HO-R-OH)->Base Base->Polymerization Poly(ether) Poly(ether) Polymerization->Poly(ether)

Caption: Polyether synthesis using this compound and a diol.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3] Its eight-carbon chain can serve as a flexible linker to connect different pharmacophores or to build up the carbon skeleton of a drug molecule. The terminal chlorine atoms allow for sequential or simultaneous reactions to introduce other functional groups.

Preparation of Polymeric Membranes

This compound can be used in interfacial polymerization to create thin-film composite membranes.[2] These membranes have applications in areas such as reverse osmosis and nanofiltration.

Experimental Protocol: Interfacial Polymerization

  • Materials: An aqueous solution of a diamine (e.g., 1,6-hexanediamine), an organic solution of this compound (e.g., in hexane), and a porous support membrane.

  • Procedure:

    • The porous support membrane is first immersed in the aqueous diamine solution.

    • The excess diamine solution is removed from the surface of the membrane.

    • The amine-saturated membrane is then brought into contact with the organic solution of this compound.

    • Polymerization occurs at the interface between the two immiscible liquids, forming a thin polyamide layer on the support membrane.

    • The resulting composite membrane is then washed and dried.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Diamine Diamine Interface Interface Diamine->Interface This compound This compound This compound->Interface Polyamide Membrane Polyamide Membrane Interface->Polyamide Membrane

Caption: Interfacial polymerization to form a polyamide membrane.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[4][5]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed.

  • Use only in a chemical fume hood.

  • Avoid breathing vapor or mist.

  • Avoid contact with eyes, skin, and clothing.

Conclusion

This compound is a valuable and versatile chemical intermediate with a wide range of applications in organic synthesis, polymer chemistry, and pharmaceutical development. Its bifunctional nature allows for the creation of diverse molecular architectures. This guide provides essential information for its safe and effective utilization in a research and development setting. Researchers are encouraged to consult the cited literature for further details on specific applications and experimental procedures.

References

Spectroscopic Analysis of 1,8-Dichlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,8-dichlorooctane (CAS No. 2162-99-4), a versatile haloalkane intermediate used in various synthetic applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

  • Chemical Name: this compound[3]

  • Molecular Formula: C₈H₁₆Cl₂[3][4][5][6]

  • Molecular Weight: 183.12 g/mol [3][4][5][6]

  • Appearance: Colorless liquid[1][7]

Due to the molecule's symmetry, the number of unique signals in its NMR spectra is reduced, providing a clear example of how molecular symmetry impacts spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are relatively simple due to its linear, symmetric structure. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃).[1][8]

¹H NMR Data

The proton NMR spectrum of this compound displays four distinct signals corresponding to the four unique sets of methylene (B1212753) (-CH₂-) protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H1, H8 (-CH₂Cl)~3.54Triplet (t)4H
H2, H7 (-CH₂CH₂Cl)~1.78Quintet (quin)4H
H3, H6~1.42Multiplet (m)4H
H4, H5~1.32Multiplet (m)4H

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C1, C8~45.2
C2, C7~32.7
C3, C6~28.8
C4, C5~26.7

Note: Data is referenced to CDCl₃ at 77.00 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from C-H and C-Cl bonds. The data below is for a neat (pure liquid) sample.[5][10]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2930 - 2960C-H Stretch (alkane)Strong
2850 - 2870C-H Stretch (alkane)Strong
1450 - 1470C-H Bend (scissoring)Medium
720 - 730C-H Bend (rocking)Medium
650 - 660C-Cl StretchStrong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.

m/zProposed FragmentRelative IntensityNotes
182 / 184 / 186[M]⁺ (Molecular Ion)LowIsotopic pattern (9:6:1 ratio) for two Cl atoms is often weak or absent.
147 / 149[M - Cl]⁺MediumLoss of one chlorine atom.
91 / 93[C₄H₈Cl]⁺HighResult of cleavage.
55[C₄H₇]⁺HighAlkyl fragment.
41[C₃H₅]⁺HighAlkyl fragment.

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[9] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

IR Spectroscopy (Neat Liquid)
  • Sample Preparation: Place one drop of neat this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[12][13]

  • Film Formation: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[12][13][14] Ensure no air bubbles are trapped in the film.[14]

  • Data Acquisition: Mount the "sandwiched" plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or hexane.[15]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.[16][17]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[15][17] The column's stationary phase separates components based on their boiling points and polarities. The oven temperature is typically programmed to ramp up to ensure efficient separation.[9]

  • Ionization and Mass Analysis: As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation.[16] The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio to generate the mass spectrum.[16]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Elucidation Sample This compound (Neat Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep GCMS_Prep Dilute in Hexane Sample->GCMS_Prep IR_Prep Prepare Neat Film Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq GCMS_Acq GC-MS System GCMS_Prep->GCMS_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Data Chemical Shifts Coupling Patterns Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern GCMS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

1,8-Dichlorooctane safety, handling, and disposal guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Disposal of 1,8-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated hydrocarbon with the chemical formula C8H16Cl2.[1] It is a colorless to pale-yellow liquid that is insoluble in water but miscible with most organic solvents.[2] This compound serves as a versatile building block in organic synthesis and finds applications in the preparation of various materials, including biosensors and polymeric membranes.[3][4] Due to its chemical nature, proper understanding of its hazards, coupled with strict adherence to safety, handling, and disposal protocols, is imperative to ensure the well-being of laboratory personnel and to minimize environmental impact.

This guide provides comprehensive information on the safe management of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[5] It is harmful if swallowed or inhaled.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

  • H411: Toxic to aquatic life with long lasting effects.[6]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS).[5][7] Key precautions include avoiding breathing vapors, washing skin thoroughly after handling, wearing appropriate personal protective equipment, and avoiding release to the environment.[6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C8H16Cl2[1][3][7][8][9]
Molecular Weight 183.12 g/mol [1][7][8][10]
Appearance Clear, colorless to pale-yellow liquid[2][3]
Odor Slight, distinct, sweet-chlorinated odor[2]
Melting Point -8 °C[2][3][9]
Boiling Point 241-244 °C at 760 mmHg[2][3]
Flash Point >110 °C (closed cup)[2]
Density 1.025 - 1.07 g/cm³ at 20-25 °C[2][3][9]
Vapor Pressure 0.047 - 0.057 mmHg at 25 °C[2][3][7][9]
Solubility in Water Insoluble (0.17 g/L at 20 °C)[2][3][7][9]
Partition Coefficient (log Pow) 3.8 - 5.5[2][3]

Safe Handling and Storage

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][7]

  • Explosion-proof equipment should be used to prevent ignition from static discharge.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationSource(s)
Eye Protection Safety goggles with side-shields or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]
Skin and Body Protection Lab coat, long sleeves, and closed-toe footwear.[2]
Respiratory Protection If ventilation is inadequate, use an air-purifying respirator with an organic vapor cartridge.[2]
Storage
  • Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[2][7]

  • Keep containers tightly closed to prevent leakage and evaporation.[2][7]

  • Store away from incompatible materials such as strong oxidizing agents and alkali metals.[2]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[2][7][11]
Skin Contact Remove contaminated clothing and wash the skin gently with soap and copious amounts of water for at least 15 minutes. Get medical attention for persistent irritation.[2][7][11][12][13]
Eye Contact Rinse cautiously with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7][11][12][13]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7][12]

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[2] Avoid breathing vapors.[2] Absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) and collect it into a suitable, labeled container for chemical waste.[2] Do not use combustible materials like sawdust.[2] The spill area should then be washed with detergent and water.[2] Prevent the spill from entering sewers or waterways.[2]

Disposal Guidelines

Disposal of this compound and its containers must be carried out in accordance with local, regional, national, and international regulations.[2][7]

  • Waste Chemical: this compound should be disposed of as hazardous waste. Incineration in a controlled facility is the preferred method.[2] Contact a licensed chemical waste disposal contractor for proper disposal.

  • Contaminated Packaging: Empty containers should be triple-rinsed, with the first rinse collected as hazardous waste.[14] After thorough rinsing and air-drying, the container can be disposed of through a hazardous waste collection system.[2][14]

Experimental Protocols and Workflows

General Handling Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.

G A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Handle with Care Avoid Inhalation, Ingestion, and Skin/Eye Contact C->D E Store Properly in a Labeled, Tightly Closed Container D->E F Clean Work Area and Decontaminate Equipment E->F G Dispose of Waste According to Institutional and Regulatory Guidelines F->G H Remove and Properly Store/Dispose of PPE G->H

Caption: General workflow for handling hazardous chemicals.

First Aid Decision Tree for Exposure

This diagram provides a decision-making framework for first aid in case of exposure to this compound.

G A Exposure to this compound B Inhalation? A->B C Skin Contact? A->C D Eye Contact? A->D E Ingestion? A->E F Move to Fresh Air. Seek Medical Attention. B->F Yes G Remove Contaminated Clothing. Wash with Soap and Water for 15 min. C->G Yes H Rinse Eyes with Water for 15 min. Seek Immediate Medical Attention. D->H Yes I Do NOT Induce Vomiting. Rinse Mouth. Seek Immediate Medical Attention. E->I Yes

Caption: First aid decision tree for this compound exposure.

Chemical Waste Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of chemical waste.

G A Chemical Waste Generated B Is the Waste Container Properly Labeled? A->B C Label with Contents, Hazards, and Date B->C No D Is the Container Securely Closed? B->D Yes C->D E Close the Container Tightly D->E No F Store in a Designated Hazardous Waste Accumulation Area D->F Yes E->F G Arrange for Pickup by a Licensed Waste Disposal Contractor F->G

Caption: Workflow for chemical waste disposal.

Conclusion

This compound is a valuable chemical intermediate in research and development. However, its potential hazards necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks, ensure a safe working environment, and protect the environment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Physical properties of 1,8-Dichlorooctane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,8-dichlorooctane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications, offering both precise data and the methodologies for its experimental determination.

Core Physical Properties

This compound (CAS No: 2162-99-4), a halogenated alkane, is a colorless liquid utilized in various organic syntheses.[1][2] An understanding of its physical properties is critical for its application in chemical reactions, purification processes, and formulation development.

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

Physical PropertyValueConditions
Boiling Point 241-243 °Cat 760 mmHg (Atmospheric Pressure)[1][3][4]
115-116 °Cat 11 mmHg[2][5][6]
Density 1.025 g/mLat 25 °C[5][6]
1.026 g/mLNot specified

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point by Distillation

Distillation is a robust method for both purifying liquids and determining their boiling points.[7][8] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle or sand bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask.[3]

  • Sample Preparation: Place a measured volume of this compound (typically at least 5 mL) into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[3]

  • Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[6]

  • Heating: Begin gently heating the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Data Collection: Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[8]

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.

Determination of Density by Pycnometry

The use of a pycnometer, or specific gravity bottle, is a highly precise method for determining the density of a liquid.[10][11]

Methodology:

  • Clean and Dry Pycnometer: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance. Record this mass.

  • Mass of Pycnometer with Water: Fill the pycnometer completely with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it.

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid. Weigh the filled pycnometer.

  • Temperature: Record the temperature of the laboratory, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.

    • Determine the volume of the pycnometer using the known density of water at the recorded temperature (Volume = Mass of water / Density of water).

    • Calculate the mass of the this compound by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.

    • Calculate the density of the this compound (Density = Mass of sample / Volume of pycnometer).

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble Distillation Apparatus B Add this compound and Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Gently Heat the Flask C->D Begin Heating E Observe Vapor Temperature D->E F Record Stable Temperature (Boiling Point) E->F G Record Atmospheric Pressure F->G

Boiling Point Determination by Distillation Workflow.

Density_Determination cluster_mass Mass Measurements cluster_calc Calculations M1 Weigh Empty, Dry Pycnometer M2 Weigh Pycnometer + Water M1->M2 C1 Calculate Mass of Water M1->C1 C3 Calculate Mass of Sample M1->C3 M3 Weigh Pycnometer + this compound M2->M3 M2->C1 Data for Calculation M3->C3 C2 Determine Volume of Pycnometer C1->C2 C4 Calculate Density of Sample (Mass/Volume) C2->C4 C3->C4

Density Determination by Pycnometry Workflow.

References

A Technical Guide to 1,8-Dichlorooctane: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-dichlorooctane, a versatile chemical intermediate. This document covers its commercial availability from various suppliers, details its physicochemical properties, and presents experimental protocols for its synthesis and key reactions. Furthermore, this guide includes workflow and reaction pathway diagrams to visually represent the synthesis and reactivity of this compound, aiding in the planning and execution of research and development activities.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to different scales of research and production, from grams to kilograms. The purity levels typically offered are 98% or higher. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich98%25 g, 100 g
TCI Chemical>99.0% (GC)10 g, 25 g
Biosynth CarbosynthNot specified500 g, 1 kg, 2 kg, 5 kg, 10 kg
Alfa Aesar98%25 g, 100 g
Thermo Fisher Scientific99.0+% (GC)10 g, 25 g
Santa Cruz BiotechnologyNot specifiedContact for availability
ChemicalBookVariousVarious
LookChemVariousVarious

Note: Availability and packaging may vary. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application in synthesis, and for the purification of its reaction products.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Chemical Formula C₈H₁₆Cl₂[1]
Molecular Weight 183.12 g/mol [1]
CAS Number 2162-99-4[1]
Appearance Colorless liquid[2]
Boiling Point 241 °C at 760 mmHg; 115-116 °C at 11 mmHg[2][3]
Melting Point -8 °C[2]
Density 1.025 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.459[3]
Solubility Insoluble in water (0.17 g/L at 20 °C)[2]
Flash Point 118 °C[2]
Vapor Pressure 0.057 mmHg at 25°C[2]

Experimental Protocols

This compound serves as a key building block in the synthesis of various organic compounds. Below are detailed protocols for its synthesis from commercially available starting materials.

Synthesis of this compound from 1,8-Octanediol (B150283)

This two-step procedure involves the conversion of 1,8-octanediol to this compound using thionyl chloride.

Step 1: Synthesis of Suberoyl Chloride from Suberic Acid (derived from 1,8-Octanediol)

This step is analogous to the general preparation of acid chlorides from carboxylic acids. Suberic acid can be obtained from the oxidation of 1,8-octanediol.

  • Materials:

    • Suberic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (B28343)

    • N,N-Dimethylformamide (DMF, catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid.

    • Add an excess of thionyl chloride (approximately 2.5 molar equivalents).

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 80 °C) until the evolution of gas (HCl and SO₂) ceases.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice. The resulting crude suberoyl chloride can be used in the next step without further purification.

Step 2: Reduction of Suberoyl Chloride to 1,8-Octanediol and subsequent chlorination is a less common route. A more direct route is the chlorination of 1,8-Octanediol.

  • Materials:

    • 1,8-Octanediol

    • Thionyl chloride (SOCl₂)

    • Pyridine (B92270) (optional, as a catalyst and acid scavenger)

    • Anhydrous diethyl ether or other suitable solvent

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,8-octanediol in a suitable anhydrous solvent (e.g., diethyl ether or toluene).

    • If using, add a catalytic amount of pyridine.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (at least 2 molar equivalents) to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer, and wash it with water, a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation.

Synthesis from Dimethyl Suberate (B1241622)

A reported synthesis of this compound involves a two-step process starting from dimethyl suberate.[4]

  • Step 1: Reduction of Dimethyl Suberate to 1,8-Octanediol

    • Reagents: Lithium aluminum hydride (LiAlH₄), diethyl ether.

    • Procedure Summary: Dimethyl suberate is reduced with lithium aluminum hydride in diethyl ether to yield 1,8-octanediol.

  • Step 2: Chlorination of 1,8-Octanediol

    • Reagents: Thionyl chloride (SOCl₂), pyridine.

    • Procedure Summary: The resulting 1,8-octanediol is then treated with thionyl chloride in the presence of pyridine to afford this compound.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 1_8_Octanediol 1,8-Octanediol Chlorination Chlorination 1_8_Octanediol->Chlorination SOCl₂, Pyridine Dimethyl_Suberate Dimethyl Suberate Reduction Reduction Dimethyl_Suberate->Reduction LiAlH₄, Et₂O 1_8_Dichlorooctane This compound Chlorination->1_8_Dichlorooctane 1_8_Octanediol_intermediate 1_8_Octanediol_intermediate Reduction->1_8_Octanediol_intermediate 1,8-Octanediol Chlorination2 Chlorination Chlorination2->1_8_Dichlorooctane 1_8_Octanediol_intermediate->Chlorination2 SOCl₂, Pyridine

Caption: Synthetic routes to this compound.

Representative Reaction: Williamson Ether Synthesis

This compound can be used as a dialkylating agent in reactions such as the Williamson ether synthesis to form macrocycles or polymers.

G Reactants This compound + 2 NaOR Reaction SN2 Reaction Reactants->Reaction Products R-O-(CH₂)₈-O-R + 2 NaCl Reaction->Products

Caption: Williamson ether synthesis using this compound.

Applications in Research and Development

This compound is a valuable intermediate in various fields of chemical research and development:

  • Organic Synthesis: It is used as a linker to connect two molecular fragments or to construct long-chain aliphatic compounds.[2]

  • Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the synthesis of polymers.

  • Pharmaceutical and Biomedical Research: It serves as a starting material for the synthesis of biologically active molecules and in the preparation of biosensors.[2][3]

  • Materials Science: It is employed in the synthesis of novel materials, including ionic liquids and materials for the adsorption of pollutants.[3]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications and handling procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier and relevant scientific literature.

References

Thermochemical Properties of 1,8-Dichlorooctane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for 1,8-dichlorooctane (CAS No: 2162-99-4), a molecule of interest in various chemical synthesis applications. Due to a scarcity of publicly available experimental data for certain thermochemical properties, this document focuses on the reported enthalpy of vaporization and outlines the standard experimental methodologies employed for determining key thermochemical parameters.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValueUnitSource
Molecular FormulaC8H16Cl2[1][2][3][4]
Molecular Weight183.119 g/mol [1][2][3][4]
Boiling Point115-116 @ 11 mmHg°C[5]
241 @ 760 mmHg°C[6][7]
Melting Point-8°C[6][7]
Density1.025 @ 25°Cg/mL[5]
1.026g/mL[7]

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, has been reported for this compound at various temperatures.

Enthalpy of Vaporization (ΔvapH)Temperature
55.9 kJ/mol426 K
47.3 kJ/mol415 K

Data sourced from the NIST Chemistry WebBook, based on data compiled by Dykyj, Svoboda, et al., 1999.[1]

Standard Enthalpy of Formation (ΔfH°) and Heat Capacity (Cp)

Experimental Protocols

While specific experimental details for this compound are not available, the following are standard and widely accepted methodologies for determining the key thermochemical properties discussed.

Combustion Calorimetry (for Standard Enthalpy of Formation)

A precise quantity of the substance is burned in a constant-volume container (a bomb calorimeter) filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured. The standard enthalpy of formation can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[9]

Vapor Pressure Measurement (for Enthalpy of Vaporization)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to calculate the value. Common techniques for vapor pressure measurement include the static method, the boiling-point method, and the isoteniscope method.

Adiabatic Calorimetry (for Heat Capacity)

In adiabatic calorimetry, a known quantity of heat is supplied to the substance in a thermally isolated system (a calorimeter). The resulting temperature increase is measured, allowing for the calculation of the heat capacity at that temperature. To obtain the heat capacity as a function of temperature, the measurements are repeated at various temperatures.

Logical Relationship of Thermochemical Properties

The following diagram illustrates the interconnectedness of key thermochemical properties. The standard enthalpy of formation is a fundamental property from which other thermodynamic quantities can be derived.

Thermochemical_Relationships A Standard Enthalpy of Formation (ΔfH°) B Standard Enthalpy of Reaction (ΔrH°) A->B Hess's Law E Standard Gibbs Free Energy of Formation (ΔfG°) A->E C Standard Enthalpy of Vaporization (ΔvapH°) C->B D Heat Capacity (Cp) D->C Kirchhoff's Law F Standard Entropy of Formation (ΔfS°) F->E

Caption: Interrelationships of key thermochemical properties.

References

Methodological & Application

Application Notes: 1,8-Dichlorooctane as a Versatile Crosslinking Agent for Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Dichlorooctane is a linear aliphatic dichloride that serves as an effective crosslinking agent for a variety of polymers. Its eight-carbon backbone provides flexibility to the resulting polymer network, while the terminal chloride groups offer reactive sites for covalent bond formation with nucleophilic functional groups on polymer chains, such as amines, hydroxyls, and thiols. This bifunctionality allows for the creation of three-dimensional polymer networks with tailored physical and chemical properties. The process of crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of polymers, making them suitable for demanding biomedical applications.[1][2] In the fields of drug delivery and tissue engineering, polymers crosslinked with this compound can be designed to form hydrogels, nanoparticles, and scaffolds with controlled swelling behavior, degradation kinetics, and drug release profiles.[3][4][5]

Key Applications

  • Controlled Drug Delivery: Crosslinked polymers can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release over time.[3][6][7] The crosslinking density, controlled by the concentration of this compound, directly influences the mesh size of the polymer network and, consequently, the diffusion rate of the encapsulated drug.

  • pH-Responsive Systems: By incorporating pH-sensitive moieties into the polymer backbone, systems can be designed to release their payload in response to specific pH environments, such as the acidic microenvironment of tumors.[8][9]

  • Tissue Engineering Scaffolds: The formation of stable, biocompatible, and biodegradable scaffolds is crucial for tissue regeneration.[4][5] Crosslinking with this compound can impart the necessary mechanical integrity and control the degradation rate of the scaffold to match the rate of new tissue formation.

  • Biomaterial Coatings: Crosslinked polymer coatings can be applied to medical devices and implants to improve their biocompatibility and reduce foreign body responses.

Data Presentation

The following tables summarize the key quantitative data obtained from the experimental protocols detailed below.

Table 1: Effect of this compound Concentration on Swelling Ratio and Gel Fraction of Poly(ethylenimine) Hydrogels

Sample IDPEI:this compound Molar RatioGel Fraction (%)Swelling Ratio (at pH 7.4)
HG-11:0.0585.2 ± 3.125.6 ± 1.8
HG-21:0.1092.5 ± 2.518.3 ± 1.2
HG-31:0.1596.8 ± 1.912.7 ± 0.9

Table 2: Doxorubicin Loading and Encapsulation Efficiency in Poly(amidoamine)-based Nanoparticles Crosslinked with this compound

Sample IDPolymer:Crosslinker Molar RatioDrug Loading (%)Encapsulation Efficiency (%)
NP-11:0.18.9 ± 0.775.4 ± 4.2
NP-21:0.210.2 ± 0.981.1 ± 3.8
NP-31:0.311.5 ± 1.186.3 ± 3.1

Table 3: In Vitro Doxorubicin Release from Crosslinked Nanoparticles (NP-2) at Different pH Values

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.412.8 ± 0.9
612.6 ± 0.935.4 ± 2.1
1218.9 ± 1.358.2 ± 3.5
2425.4 ± 1.879.6 ± 4.8
4832.1 ± 2.291.3 ± 5.5

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylenimine) (PEI) Hydrogels Crosslinked with this compound

Materials:

  • Branched Poly(ethylenimine) (PEI, Mw = 25,000 Da)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO = 12,000 Da)

Procedure:

  • Dissolve 1.0 g of branched PEI in 10 mL of DMSO in a round-bottom flask.

  • In a separate vial, prepare a solution of this compound in DMSO corresponding to the desired molar ratio (see Table 1).

  • Add the this compound solution dropwise to the stirred PEI solution at 60°C.

  • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Transfer the resulting hydrogel into dialysis tubing and dialyze against deionized water for 48 hours to remove unreacted reagents and DMSO.

  • Freeze-dry the purified hydrogel to obtain the final product.

Characterization:

  • Gel Fraction: The lyophilized hydrogel is weighed (W_d) and then immersed in deionized water for 48 hours to extract the soluble fraction. The swollen hydrogel is then dried again to a constant weight (W_e). The gel fraction is calculated as (W_e / W_d) * 100%.

  • Swelling Ratio: A known weight of the dried hydrogel (W_dry) is immersed in PBS (pH 7.4) at 37°C until equilibrium is reached. The swollen hydrogel is then removed, blotted to remove excess surface water, and weighed (W_swell). The swelling ratio is calculated as (W_swell - W_dry) / W_dry.

Protocol 2: Preparation of Doxorubicin-Loaded, this compound Crosslinked Poly(amidoamine) (PAMAM) Nanoparticles

Materials:

  • Poly(amidoamine) (PAMAM) dendrimer, G4 amine-terminated

  • This compound

  • Doxorubicin Hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS, pH 7.4 and 5.5)

Procedure:

  • Dissolve 100 mg of PAMAM G4 in 5 mL of DMF.

  • In a separate vial, dissolve the required amount of this compound in 1 mL of DMF.

  • Add the crosslinker solution to the PAMAM solution and stir at 40°C for 12 hours.

  • Dissolve 20 mg of DOX·HCl and 10 µL of TEA in 2 mL of DMF.

  • Add the DOX solution to the crosslinked PAMAM solution and stir for an additional 24 hours in the dark.

  • The resulting nanoparticle solution is then dialyzed against deionized water for 24 hours to remove unloaded drug and solvent.

  • The purified nanoparticle suspension is lyophilized for storage.

Characterization:

  • Drug Loading and Encapsulation Efficiency: A known amount of lyophilized nanoparticles is dissolved in a specific volume of release buffer. The amount of encapsulated DOX is determined by UV-Vis spectrophotometry (at 480 nm) and compared to a standard curve.

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) * 100%

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) * 100%

  • In Vitro Drug Release: 5 mg of DOX-loaded nanoparticles are suspended in 10 mL of PBS (pH 7.4 or 5.5) and placed in a dialysis bag. The bag is incubated in 40 mL of the corresponding buffer at 37°C with gentle shaking. At predetermined time intervals, 1 mL of the release medium is withdrawn and replaced with fresh buffer. The concentration of released DOX is measured by UV-Vis spectrophotometry.

Visualizations

G cluster_workflow Experimental Workflow: Synthesis and Crosslinking A Polymer Dissolution (e.g., PEI in DMSO) C Reaction Mixture (Stirring at 60°C) A->C Step 1 B Crosslinker Preparation (this compound in DMSO) B->C Step 2 D Crosslinking Reaction (24 hours) C->D Step 3 E Purification (Dialysis) D->E Step 4 F Final Product (Lyophilized Hydrogel) E->F Step 5

Caption: Workflow for hydrogel synthesis using this compound.

G cluster_release pH-Responsive Drug Release Mechanism NP Drug-Loaded Nanoparticle (Stable at pH 7.4) Tumor Acidic Tumor Microenvironment (pH ~5.5) NP->Tumor Systemic Circulation Protonation Protonation of Amine Groups in Polymer Backbone Tumor->Protonation pH Decrease Swelling Network Swelling and Increased Hydrophilicity Protonation->Swelling Release Accelerated Drug Release Swelling->Release

Caption: Mechanism of pH-triggered drug release from nanoparticles.

G cluster_reaction Crosslinking Reaction Schematic Polymer1 Polymer Chain 1 -NH2 Crosslinker Cl-(CH2)8-Cl This compound Polymer1:f1->Crosslinker:f0 + Polymer2 Polymer Chain 2 -NH2 Polymer2:f1->Crosslinker:f0 Crosslinked Polymer Chain 1 -NH-(CH2)8-NH- Polymer Chain 2 Crosslinker->Crosslinked Reaction

Caption: Covalent crosslinking of amine-containing polymers.

References

Alkylation of Phenols with 1,8-Dichlorooctane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The alkylation of phenols with 1,8-dichlorooctane is a robust and versatile method for the synthesis of 1,8-bis(phenoxy)octane derivatives. This reaction, typically proceeding via a Williamson ether synthesis, forms a stable eight-carbon aliphatic linker between two phenolic moieties. The resulting bis-ether compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.

The lipophilic nature of the octyl chain, combined with the electronic and structural features of the substituted phenol (B47542) rings, allows for the fine-tuning of the pharmacological properties of these molecules. Researchers have explored these derivatives for various therapeutic applications, including their potential as antimicrobial, antifungal, and anticancer agents.

A notable application of analogous bis(phenoxy)alkanes is in the development of targeted cancer therapies. Certain derivatives have been shown to exhibit cytotoxic activity against cancer cell lines by a dual-inhibition mechanism. They can act as inhibitors of both Poly(ADP-ribose) polymerase-1 (PARP-1) and the Epidermal Growth Factor Receptor (EGFR). This dual action is a promising strategy in oncology, as it can simultaneously target DNA repair mechanisms and key signaling pathways that drive tumor growth and proliferation. The ability to modify the phenolic precursors allows for the optimization of inhibitory activity and selectivity, making this synthetic route a valuable tool for the development of novel anticancer agents.

Experimental Protocols

The alkylation of phenols with this compound is typically achieved through the Williamson ether synthesis. Below are two detailed protocols, a general method and a phase-transfer catalysis method, which can be adapted for various substituted phenols.

Protocol 1: General Williamson Ether Synthesis

This protocol is suitable for a wide range of phenols and is often carried out in a polar aprotic solvent.

Materials:

  • Substituted Phenol (2.2 eq.)

  • This compound (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetone (B3395972)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (2.2 eq.) and anhydrous potassium carbonate (3.0 eq.).

  • Add a sufficient amount of DMF or acetone to dissolve the reactants.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is particularly useful for reactions where the reactants have low solubility in the organic solvent and can often be performed under milder conditions.

Materials:

  • Substituted Phenol (2.2 eq.)

  • This compound (1.0 eq.)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (4.0 eq.)

  • Tetrabutylammonium (B224687) Bromide (TBAB) (0.1 eq.)

  • Toluene (B28343) or Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (2.2 eq.) in toluene or DCM.

  • Add an aqueous solution of NaOH or KOH (4.0 eq.).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq.), to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a gentle reflux (40-60 °C) and stir vigorously for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with 1M HCl, followed by deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 1,8-bis(phenoxy)octane derivatives based on generalized Williamson ether synthesis protocols. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Alkylation of Substituted Phenols with this compound - General Protocol

EntryPhenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF1001875-85
24-MethylphenolK₂CO₃Acetone602470-80
34-ChlorophenolK₂CO₃DMF1101680-90
44-NitrophenolK₂CO₃DMF1201285-95
52-MethoxyphenolK₂CO₃Acetone602465-75

Table 2: Alkylation of Substituted Phenols with this compound - Phase-Transfer Catalysis

EntryPhenol DerivativeBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
1PhenolNaOHTBABToluene601080-90
24-BromophenolKOHTBABDCM401285-95
33,5-DimethylphenolNaOHTBABToluene60878-88
44-tert-ButylphenolKOHTBABToluene601270-80
5Naphth-2-olNaOHTBABDCM401082-92

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 1,8-bis(phenoxy)octane derivatives can be visualized as follows:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Phenol (2.2 eq) This compound (1.0 eq) Base (e.g., K2CO3) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Cool & Add Water Extraction Extraction Quenching->Extraction Extract with Ethyl Acetate Washing Washing Extraction->Washing Wash with Water & Brine Drying Drying Washing->Drying Dry with Na2SO4 Concentration Concentration Drying->Concentration Concentrate Chromatography Chromatography Concentration->Chromatography Column Chromatography or Recrystallization Final_Product Pure 1,8-bis(phenoxy)octane Derivative Chromatography->Final_Product Isolate signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by 1,8-bis(phenoxy)octane Derivative DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to EGF EGF EGFR EGFR EGF->EGFR binds Proliferation Cell Proliferation & Survival EGFR->Proliferation activates signaling Proliferation->Apoptosis inhibition leads to Inhibitor 1,8-bis(phenoxy)octane Derivative Inhibitor->PARP1 Inhibitor->EGFR

Application Notes and Protocols for the Preparation of Long-Chain Diols from 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diols, such as 1,8-octanediol (B150283), are valuable chemical intermediates in the synthesis of a wide range of materials, including biodegradable polymers, plasticizers, cosmetics, and pharmaceutical agents. Their bifunctional nature allows them to be used as monomers in polymerization reactions and as linkers in the construction of complex molecules. This document provides a detailed protocol for the preparation of 1,8-octanediol from the readily available starting material, 1,8-dichlorooctane.

The conversion of this compound to 1,8-octanediol is most effectively achieved through a two-step process to avoid the formation of undesired ether byproducts. This method involves an initial conversion to a diacetate intermediate, followed by hydrolysis to the final diol product. The first step, the formation of 1,8-octanediyl diacetate, is facilitated by phase-transfer catalysis (PTC), a powerful technique for reacting water-soluble and organic-soluble reactants in a heterogeneous system.

Principle of the Method

The overall synthesis proceeds in two distinct steps:

  • Step 1: Phase-Transfer Catalyzed Synthesis of 1,8-Octanediyl Diacetate. this compound is reacted with sodium acetate (B1210297) in a biphasic system. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is employed to transport the acetate anion from the aqueous phase to the organic phase, where it can react with the this compound.

  • Step 2: Hydrolysis of 1,8-Octanediyl Diacetate. The isolated diacetate intermediate is then hydrolyzed under basic conditions to yield the final product, 1,8-octanediol.

This two-step approach ensures a high yield of the desired diol by preventing the formation of oligomeric ethers that can occur during direct hydrolysis of the dichloroalkane.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the two-step synthesis of 1,8-octanediol from this compound.

StepReactionKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Synthesis of 1,8-Octanediyl DiacetateThis compound, Sodium AcetateTetrabutylammonium Bromide (TBAB)Toluene/Water100-1108-1290-95
2Hydrolysis to 1,8-Octanediol1,8-Octanediyl Diacetate, Sodium Hydroxide (B78521)-Methanol (B129727)/Water60-702-492-97

Experimental Protocols

Step 1: Synthesis of 1,8-Octanediyl Diacetate

Materials:

  • This compound (1 equivalent)

  • Sodium acetate (2.5 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.05 equivalents)

  • Toluene

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, sodium acetate, tetrabutylammonium bromide, toluene, and deionized water in the appropriate molar ratios.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,8-octanediyl diacetate. The product can be used in the next step without further purification if of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Hydrolysis of 1,8-Octanediyl Diacetate to 1,8-Octanediol

Materials:

  • 1,8-Octanediyl diacetate (1 equivalent)

  • Sodium hydroxide (2.5 equivalents)

  • Methanol

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol (B145695) or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the 1,8-octanediyl diacetate in methanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the methanolic solution of the diacetate with stirring.

  • Heat the mixture to 60-70 °C and maintain it at this temperature for 2-4 hours. Monitor the reaction by TLC or GC until the diacetate has been completely consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to precipitate the 1,8-octanediol.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • The crude 1,8-octanediol can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a white crystalline solid.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1,8-Octanediyl Diacetate cluster_step2 Step 2: Hydrolysis to 1,8-Octanediol Dichlorooctane This compound Reaction1 Reflux (100-110°C) 8-12 hours Dichlorooctane->Reaction1 NaOAc Sodium Acetate NaOAc->Reaction1 TBAB TBAB TBAB->Reaction1 Solvents1 Toluene/Water Solvents1->Reaction1 Workup1 Work-up: - Phase Separation - Washing - Drying - Solvent Removal Reaction1->Workup1 Diacetate 1,8-Octanediyl Diacetate Workup1->Diacetate Diacetate_in 1,8-Octanediyl Diacetate Diacetate->Diacetate_in Reaction2 Heat (60-70°C) 2-4 hours Diacetate_in->Reaction2 NaOH Sodium Hydroxide NaOH->Reaction2 Solvents2 Methanol/Water Solvents2->Reaction2 Workup2 Work-up: - Neutralization - Solvent Removal - Precipitation - Filtration Reaction2->Workup2 Purification Recrystallization Workup2->Purification Diol 1,8-Octanediol Purification->Diol

Caption: Experimental workflow for the two-step synthesis of 1,8-octanediol.

PTC_Mechanism cluster_phases Phase-Transfer Catalysis Mechanism cluster_aqueous cluster_organic AqueousPhase Aqueous Phase OrganicPhase Organic Phase NaOAc Na⁺OAc⁻ TBAOAc_aq Q⁺OAc⁻ NaOAc->TBAOAc_aq Ion Exchange TBAB_aq Q⁺Br⁻ (TBAB) TBAB_aq->TBAOAc_aq TBAOAc_org Q⁺OAc⁻ TBAOAc_aq->TBAOAc_org Phase Transfer NaBr Na⁺Br⁻ Diacetate AcO-(CH₂)₈-OAc TBAOAc_org->Diacetate Nucleophilic Substitution DiCl Cl-(CH₂)₈-Cl DiCl->Diacetate TBAB_org Q⁺Cl⁻ Diacetate->TBAB_org TBAB_org->TBAB_aq Catalyst Regeneration

Caption: Mechanism of phase-transfer catalysis in diacetate synthesis.

Application of 1,8-Dichlorooctane in Phase Transfer Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a liquid-liquid or solid-liquid system. This is achieved through the use of a phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other where the reaction can proceed. 1,8-Dichlorooctane is a versatile difunctional electrophile that can be employed in various PTC applications, primarily in polymer synthesis and the formation of cyclic compounds. Its two reactive terminal chloride groups allow it to act as a linker or building block in polymerization and macrocyclization reactions.

The use of PTC offers several advantages when working with this compound, including milder reaction conditions, the use of inexpensive and safer inorganic bases, and often, the elimination of the need for anhydrous or expensive aprotic solvents. These benefits make PTC an attractive and "green" methodology for industrial and laboratory-scale syntheses.

Key Applications and Experimental Protocols

The primary application of this compound in phase transfer catalysis is in Williamson ether synthesis for the production of polyethers and in the alkylation of nucleophiles to form cyclic and spirocyclic structures.

Synthesis of Aliphatic Polyethers

This compound can be used as a monomer in the synthesis of aliphatic polyethers through polycondensation with aliphatic diols under phase transfer catalysis conditions. The catalyst facilitates the transfer of the deprotonated diol (alkoxide) from the aqueous or solid phase to the organic phase containing the this compound.

Experimental Protocol: Synthesis of Poly(octamethylene ether)

This protocol is adapted from methodologies used for similar dihaloalkanes.

Materials:

  • This compound

  • 1,8-Octanediol (B150283)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene or other suitable organic solvent

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1,8-octanediol (1 equivalent) and the phase transfer catalyst (e.g., TBAB, 2-5 mol%) in toluene.

  • Add a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w, 2.2 equivalents) to the flask.

  • Heat the mixture to 80-90°C with vigorous stirring to form the alkoxide.

  • Slowly add this compound (1 equivalent) to the reaction mixture.

  • Continue stirring vigorously at the elevated temperature for 4-6 hours, monitoring the reaction progress by techniques such as GPC or TLC (of aliquots).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it several times with water to remove the inorganic salts and excess base.

  • Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol.

  • Filter the polymer and dry it under vacuum at 40-50°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValue/RangeNotes
Monomer Ratio 1:1 (Diol:Dichlorooctane)Equimolar ratio is crucial for achieving high molecular weight.
Catalyst Loading 2-5 mol%Higher loading can increase reaction rate but also cost.
Base Concentration 50% (w/w) NaOH/KOHHigh concentration drives the equilibrium towards alkoxide formation.
Reaction Temperature 80-90°CHigher temperatures may be needed for the less reactive dichloride.
Reaction Time 4-6 hoursVaries with catalyst efficiency and temperature.
Typical Yield >85%Dependent on reaction conditions and purification.
Typical Molecular Weight (Mn) 5,000 - 15,000 g/mol Can be influenced by stoichiometry and reaction time.
Synthesis of Spirocyclic Compounds via C-Alkylation

This compound can be used to alkylate nucleophiles with two acidic protons on the same carbon atom, leading to the formation of spirocyclic compounds. Hydantoin (B18101) derivatives are a good example of substrates for such reactions.[1]

Experimental Protocol: Synthesis of a Spirocyclic Hydantoin Derivative

Materials:

  • Glycine-derived hydantoin

  • This compound

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized water

Procedure:

  • To a stirred solution of the hydantoin (1 equivalent) and TBAB (10 mol%) in DCM, add a 50% aqueous solution of KOH (2.5 equivalents).

  • Add this compound (0.55 equivalents) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the spirocyclic hydantoin.

Quantitative Data Summary:

ParameterValue/RangeNotes
Substrate Ratio 1:0.55 (Hydantoin:Dichlorooctane)A slight excess of the dihalide may not be necessary.
Catalyst Loading 10 mol%A typical loading for such alkylations.
Base 50% aq. KOHProvides the basicity for deprotonation.
Reaction Temperature Room TemperatureMild conditions are often sufficient.
Reaction Time 24-48 hoursDouble alkylations can be slower.
Typical Yield 50-60%Yields can vary based on the specific hydantoin substrate.

Diagrams

Polyether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification Diol 1,8-Octanediol Mix1 Initial Mixture Diol->Mix1 Catalyst TBAB Catalyst->Mix1 Solvent Toluene Solvent->Mix1 Base aq. NaOH/KOH Heat_Stir Alkoxide Formation Base->Heat_Stir Mix1->Heat_Stir Heat & Stir Polymerization Polycondensation (4-6h, 80-90°C) Heat_Stir->Polymerization Dichlorooctane This compound Dichlorooctane->Polymerization Slow Addition Cooling Cool to RT Polymerization->Cooling Reaction Complete Separation Wash Organic Layer Cooling->Separation Phase Separation Precipitation Precipitation Separation->Precipitation Precipitate in Methanol Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Polymer Purified Polyether Drying->Final_Polymer Vacuum Drying

Caption: Workflow for the synthesis of polyethers using this compound via PTC.

PTC_Mechanism Nu_M Nu⁻ M⁺ (e.g., RO⁻ Na⁺) QNu_org Q⁺Nu⁻ (Active Catalyst) Nu_M->QNu_org Anion Exchange QX_aq Q⁺X⁻ (Catalyst) MX M⁺X⁻ (Byproduct) R_Cl2 Cl-(CH₂)₈-Cl (this compound) Product Nu-(CH₂)₈-Nu (Polymer/Spirocycle) QNu_org->R_Cl2 Nucleophilic Attack QX_org Q⁺X⁻ (Regenerated Catalyst) Product->QX_org Forms QX_org->MX

Caption: Generalized mechanism of phase transfer catalysis with this compound.

References

Application Notes and Protocols: The Role of 1,8-Dichlorooctane in the Synthesis of Crown Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in various scientific fields, including medicine, due to their unique ability to selectively bind cations. This property makes them valuable as phase-transfer catalysts, in ion-selective electrodes, and for the transport of ions across biological membranes. The synthesis of crown ethers is a cornerstone of supramolecular chemistry, and the choice of starting materials is critical in determining the size, selectivity, and properties of the resulting macrocycle.

This document provides a detailed overview of the role of 1,8-dichlorooctane as a building block in the synthesis of specific crown ethers. While not as common as shorter-chain dichlorides like 1,2-bis(2-chloroethoxy)ethane (B86423) used in the synthesis of 18-crown-6, this compound offers a flexible eight-carbon aliphatic chain that can be incorporated into the macrocyclic framework, influencing its conformational flexibility and lipophilicity. The primary synthetic route for incorporating this compound into a crown ether structure is the Williamson ether synthesis.

Principle of Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including the cyclic ethers that form the backbone of crown ethers. The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In the context of crown ether synthesis using this compound, the reaction proceeds by reacting the dichloroalkane with a diol, typically an oligo(ethylene glycol), in the presence of a strong base.

The base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), deprotonates the hydroxyl groups of the diol to form a more nucleophilic dialkoxide. This dialkoxide then attacks the electrophilic carbon atoms of this compound, displacing the chloride ions and forming two new ether linkages, which results in the cyclization of the molecule to form the crown ether.

Experimental Protocols

While specific examples of crown ether synthesis using this compound are not as prevalent in the literature as those using shorter dichlorides, the general principles of the Williamson ether synthesis for macrocyclization can be adapted. Below is a representative protocol for the synthesis of a crown ether incorporating an octamethylene (-(CH₂)₈-) linker, based on established methods for analogous crown ethers.

Synthesis of a Dibenzo-Crown Ether with an Octamethylene Linker

This protocol describes a potential synthesis of a dibenzo-crown ether where two catechol units are bridged by a polyether chain and an octamethylene chain derived from this compound.

Materials:

  • Catechol

  • This compound

  • A suitable oligo(ethylene glycol) dichloride (e.g., bis(2-chloroethyl) ether)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., n-butanol, Dimethylformamide (DMF))

  • Standard laboratory glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Preparation of the Bis-Phenol Intermediate:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol in a suitable solvent like n-butanol.

    • Slowly add a solution of sodium hydroxide or potassium hydroxide to the flask to form the catecholate.

    • To this solution, add the oligo(ethylene glycol) dichloride dropwise with vigorous stirring.

    • Heat the reaction mixture to reflux for several hours to form the bis-phenol intermediate.

    • After cooling, the reaction mixture is worked up by extraction and purified by crystallization or chromatography to isolate the bis-phenol.

  • Cyclization with this compound:

    • Dissolve the purified bis-phenol in a high-boiling polar aprotic solvent such as DMF.

    • Add a strong base, such as sodium hydride, portion-wise to the solution at 0 °C to form the dialkoxide.

    • Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

    • Heat the mixture to an elevated temperature (e.g., 100-120 °C) and stir for an extended period (24-48 hours) to promote cyclization. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully with water or a protic solvent.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification of the Crown Ether:

    • The crude product is typically a mixture of the desired crown ether and polymeric byproducts.

    • Purification is achieved through column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • The fractions containing the desired product are collected, and the solvent is evaporated.

    • Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure crown ether.

Quantitative Data

The yield and purity of crown ethers synthesized using this compound are highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and the use of high-dilution techniques. The following table presents hypothetical but realistic data for the synthesis of a crown ether incorporating an octamethylene linker, based on typical yields for similar macrocyclization reactions.

ReactantsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Bis-phenol + this compoundNaHDMF1104825-40>95
Tetraethylene glycol + this compoundKOHTHF652415-30>95

Note: The purity is typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow and Diagrams

The synthesis of a crown ether using this compound follows a logical progression from starting materials to the final purified product. The general workflow can be visualized as follows:

SynthesisWorkflow Start Starting Materials (Diol, this compound, Base, Solvent) Reaction Williamson Ether Synthesis (Cyclization Reaction) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Pure Crown Ether Purification->Product

Caption: General workflow for crown ether synthesis.

The Williamson ether synthesis mechanism for the cyclization step can be depicted as follows:

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diol HO-R-OH (Diol) Dialkoxide ⁻O-R-O⁻ (Dialkoxide) Diol->Dialkoxide Deprotonation Base Base (e.g., NaH) Base->Dialkoxide Dichloroalkane Cl-(CH2)8-Cl (this compound) Intermediate ⁻O-R-O-(CH2)8-Cl Dichloroalkane->Intermediate Dialkoxide->Intermediate SN2 Attack CrownEther Cyclic Ether (Crown Ether) Intermediate->CrownEther Intramolecular SN2 Attack

Caption: Mechanism of Williamson ether synthesis for cyclization.

Conclusion

This compound serves as a valuable, albeit less common, precursor for the synthesis of crown ethers with extended aliphatic linkers. The incorporation of the octamethylene chain can significantly influence the physicochemical properties of the resulting macrocycle, potentially leading to novel applications in drug delivery, ion sensing, and catalysis. The synthesis, primarily achieved through the Williamson ether synthesis, requires careful control of reaction conditions to maximize the yield of the desired cyclic product over polymeric side products. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the synthesis and applications of these unique crown ethers.

Application Notes and Protocols for 1,8-Dichlorooctane as a Linker Molecule in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dichlorooctane is a versatile bifunctional alkylating agent widely employed as a linker molecule in organic synthesis. Its eight-carbon aliphatic chain provides a flexible spacer to connect two molecular entities, a critical strategy in the design of various bioactive compounds and functional materials. The presence of two primary chloride groups at its termini allows for sequential or simultaneous nucleophilic substitution reactions, enabling the construction of symmetrical or unsymmetrical molecules.

These application notes provide an overview of the use of this compound as a linker, with a focus on the synthesis of bis-quaternary ammonium (B1175870) salts, bis-pyridinium and bis-imidazolium compounds, and in Williamson ether synthesis. Detailed experimental protocols, quantitative data, and reaction diagrams are presented to facilitate its application in research and development.

Key Applications and Chemical Properties

This compound serves as a fundamental building block in various fields:

  • Drug Development: In the pharmaceutical industry, it is utilized to synthesize bivalent ligands that can simultaneously interact with two receptor sites, potentially enhancing potency and selectivity.[1][2] It is also a key component in the synthesis of certain active pharmaceutical ingredients (APIs) and their intermediates.[3]

  • Materials Science: It is instrumental in the fabrication of ion-exchange membranes and polymers.[4] The octamethylene chain can be incorporated into polymer backbones to impart specific physical and chemical properties.

  • Surfactant Chemistry: this compound is a common starting material for the synthesis of "gemini" or dimeric surfactants, which consist of two amphiphilic moieties connected by a spacer.[5]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 2162-99-4
Molecular Formula C₈H₁₆Cl₂
Molecular Weight 183.12 g/mol [6]
Appearance Colorless liquid
Boiling Point 115-116 °C at 11 mmHg
Density 1.025 g/mL at 25 °C
Refractive Index n20/D 1.459

Experimental Protocols

Synthesis of Bis-Quaternary Ammonium Salts (Menschutkin Reaction)

The reaction of this compound with tertiary amines to form bis-quaternary ammonium salts, also known as the Menschutkin reaction, is a common application.[7] These compounds have applications as phase-transfer catalysts, biocides, and in the preparation of ionic liquids.

General Reaction Scheme:

G cluster_reactants cluster_products This compound Cl-(CH₂)₈-Cl Bis-Quaternary Ammonium Salt [R₃N⁺-(CH₂)₈-N⁺R₃] 2Cl⁻ This compound->Bis-Quaternary Ammonium Salt Solvent, Δ Tertiary Amine 2 R₃N Tertiary Amine->Bis-Quaternary Ammonium Salt

Caption: General synthesis of bis-quaternary ammonium salts.

Protocol: Synthesis of 1,8-Bis(triethylammonium)octane Dichloride

This protocol describes the synthesis of a bis-quaternary ammonium salt from this compound and triethylamine (B128534).

Materials:

  • This compound (1.0 eq)

  • Triethylamine (2.2 eq)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in acetonitrile.

  • Add triethylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, the product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Quantitative Data (Representative):

ReactantMolar RatioSolventTime (h)Temp (°C)Yield (%)
Triethylamine1 : 2.2Acetonitrile24Reflux>90

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the triethylammonium (B8662869) protons and the octamethylene chain protons.

  • ¹³C NMR: Signals for the carbons of the ethyl groups and the octamethylene spacer.

  • Mass Spectrometry: Detection of the dicationic species.

Synthesis of Bis-pyridinium and Bis-imidazolium Salts

Linking heterocyclic moieties like pyridine (B92270) and imidazole (B134444) with the octamethylene spacer from this compound is a valuable strategy for creating novel ionic liquids, ligands for catalysis, and biologically active molecules.[8][9]

General Reaction Scheme:

G cluster_reactants cluster_products This compound Cl-(CH₂)₈-Cl Bis-heterocyclic Salt [Heterocycle⁺-(CH₂)₈-Heterocycle⁺] 2Cl⁻ This compound->Bis-heterocyclic Salt Solvent, Δ Heterocycle 2 x Heterocycle Heterocycle->Bis-heterocyclic Salt

Caption: Synthesis of bis-heterocyclic salts.

Protocol: Synthesis of 1,8-Bis(pyridinium)octane Dichloride

Materials:

Procedure:

  • Combine this compound and pyridine in a sealed tube or a flask equipped with a reflux condenser.

  • Add toluene as the solvent.

  • Heat the mixture at 110 °C for 48 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash with diethyl ether.

  • Dry the product in a vacuum oven.

Quantitative Data (Representative):

ReactantMolar RatioSolventTime (h)Temp (°C)Yield (%)
Pyridine1 : 2.5Toluene48110High
Williamson Ether Synthesis

The Williamson ether synthesis can be employed to link two phenolic or alcoholic molecules using this compound as the dielectrophile. This method is fundamental for creating long-chain di-ethers which can be used as plasticizers, specialty solvents, or as precursors for more complex molecules.[1][10]

General Reaction Scheme:

G cluster_reactants cluster_products This compound Cl-(CH₂)₈-Cl Di-ether R-O-(CH₂)₈-O-R This compound->Di-ether Solvent, Δ Salt 2 NaCl This compound->Salt Alkoxide/Phenoxide 2 R-O⁻Na⁺ Alkoxide/Phenoxide->Di-ether Alkoxide/Phenoxide->Salt G Reactants This compound + Nucleophile(s) Reaction Reaction in Suitable Solvent Reactants->Reaction Isolation Product Isolation (Precipitation/Extraction) Reaction->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Linked Product Characterization->FinalProduct

References

1,8-Dichlorooctane: A Versatile Precursor for the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1,8-Dichlorooctane is a bifunctional alkyl halide that serves as a valuable and versatile precursor in the synthesis of a wide array of specialty chemicals. Its linear eight-carbon chain, functionalized with reactive chlorine atoms at both ends, allows for a variety of nucleophilic substitution reactions. This reactivity enables the construction of diverse molecular architectures, including long-chain aliphatic compounds, macrocycles, and polymers. These molecules find applications in numerous fields, including pharmaceuticals, materials science, and the development of biological probes. This document provides detailed application notes and experimental protocols for the synthesis of several classes of specialty chemicals starting from this compound.

Application Notes

This compound is a key building block for the synthesis of various classes of specialty chemicals due to its ability to undergo facile nucleophilic substitution reactions. The two primary chloride leaving groups can be displaced by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Applications:

  • Synthesis of Polyamines: this compound can be converted to 1,8-diaminooctane (B148097), a precursor for more complex polyamines. These polyamine analogs have been investigated for their antitumor properties. They are thought to exert their effects by interfering with natural polyamine metabolism, which is often dysregulated in cancer cells, and by modulating key signaling pathways involved in cell proliferation and survival.[1][2][3][4][5][6][7][8][9]

  • Formation of Dicarboxylic Acids: Through a two-step process involving the synthesis of 1,8-dicyanooctane followed by hydrolysis, this compound can be converted to suberic acid (octanedioic acid). Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides, which have widespread applications as engineering plastics and fibers.

  • Synthesis of Bis(aryloxy)alkanes: The Williamson ether synthesis, a reliable method for forming ethers, can be employed to react this compound with various phenols. The resulting bis(aryloxy)octanes are a class of compounds with potential applications in materials science and as precursors to more complex molecules.

  • Precursors for Macrocycles: The bifunctional nature of this compound makes it an ideal starting material for the synthesis of macrocyclic compounds. Reaction with other difunctional molecules, such as diamines or diols, under high-dilution conditions can lead to the formation of macrocyclic ethers and polyamides. These macrocycles are of interest in host-guest chemistry and as building blocks for supramolecular assemblies.

Experimental Protocols

Synthesis of Polyamines with Antitumor Activity

A series of tetraamines derived from 1,8-diaminooctane have demonstrated promising antitumor activity.[10] The synthetic route involves the initial conversion of this compound to 1,8-diaminooctane, followed by cyanoethylation and subsequent reduction.

1.1. Synthesis of 1,8-Diaminooctane from this compound

This procedure involves the reaction of this compound with a large excess of ammonia (B1221849).

Workflow for the Synthesis of 1,8-Diaminooctane

A This compound C Reaction Vessel (Autoclave) A->C B Ammonia (excess) B->C D Heating C->D High Pressure E 1,8-Diaminooctane D->E Crude Product F Purification (Distillation) E->F G 1,8-Diaminooctane F->G Pure Product

Caption: Synthesis of 1,8-Diaminooctane from this compound.

Protocol:

  • A high-pressure autoclave is charged with this compound and a significant molar excess of aqueous or liquid ammonia.

  • The autoclave is sealed and heated to a temperature typically in the range of 100-150 °C. The pressure will increase due to the heating of the ammonia solution.

  • The reaction is maintained at this temperature with stirring for several hours to ensure complete conversion.

  • After cooling to room temperature, the excess ammonia is carefully vented.

  • The reaction mixture is then neutralized with a base (e.g., NaOH) to liberate the free diamine.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ether).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude 1,8-diaminooctane is purified by vacuum distillation.

Quantitative Data:

Reactant 1Reactant 2ConditionsProductYieldReference
This compoundAmmoniaHigh temperature and pressure1,8-DiaminooctaneHighGeneral Method

1.2. Synthesis of N,N'-Bis(2-cyanoethyl)-1,8-diaminooctane

This reaction involves the Michael addition of 1,8-diaminooctane to acrylonitrile (B1666552).

Protocol:

  • To a stirred solution of 1,8-diaminooctane in a suitable solvent (e.g., ethanol (B145695) or water), acrylonitrile is added dropwise.

  • The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-bis(2-cyanoethyl)-1,8-diaminooctane, which can be used in the next step without further purification or can be purified by crystallization.

Quantitative Data:

Reactant 1Reactant 2ConditionsProductYieldReference
1,8-DiaminooctaneAcrylonitrileRoom temperatureN,N'-Bis(2-cyanoethyl)-1,8-diaminooctaneHigh[10]

1.3. Synthesis of a Tetraamine Analog

This step involves the reduction of the dinitrile to the corresponding tetraamine.

Protocol:

  • N,N'-Bis(2-cyanoethyl)-1,8-diaminooctane is dissolved in a suitable solvent (e.g., methanol (B129727) saturated with ammonia).

  • A hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst, is added to the solution.

  • The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (typically 50-100 psi).

  • The reaction is carried out at a slightly elevated temperature with vigorous stirring.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield the crude tetraamine, which can be purified by vacuum distillation or crystallization of its salt.

Quantitative Data:

ReactantCatalystConditionsProductYieldReference
N,N'-Bis(2-cyanoethyl)-1,8-diaminooctaneRaney NickelH₂, NH₃/MeOH, 50 psiN,N'-Bis(3-aminopropyl)-1,8-diaminooctaneNearly Quantitative[11]

Signaling Pathway of Antitumor Polyamine Analogs

Polyamine analogs exert their antitumor effects by interfering with the normal functions of natural polyamines and modulating various signaling pathways critical for cancer cell proliferation and survival.[1][3][4][5][7][9]

cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PA Polyamine Analog PAT Polyamine Transporter PA->PAT Enters cell via PA_in Intracellular Polyamine Analog PAT->PA_in cJUN c-JUN PA_in->cJUN Induces expression cFOS c-FOS PA_in->cFOS Induces expression AKT AKT PA_in->AKT Inhibits Transcription Gene Transcription (Proliferation, Survival) cJUN->Transcription Regulates cFOS->Transcription Regulates Proliferation Cell Proliferation Transcription->Proliferation Leads to PI3K PI3K PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Promotes

Caption: Simplified signaling pathways affected by antitumor polyamine analogs.

Synthesis of Suberic Acid

Suberic acid, an eight-carbon dicarboxylic acid, can be synthesized from this compound in a two-step process.

2.1. Synthesis of 1,8-Dicyanooctane (Sebaconitrile)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium cyanide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or a mixture of water and ethanol) is prepared.

  • This compound is added to the cyanide solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by gas chromatography (GC).

  • After cooling, the reaction mixture is poured into a large volume of water.

  • The product, 1,8-dicyanooctane, which is often a solid at room temperature, is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

Quantitative Data:

Reactant 1Reactant 2ConditionsProductYieldReference
This compoundSodium CyanideReflux in DMSO/water1,8-DicyanooctaneGood to ExcellentGeneral Method

2.2. Hydrolysis of 1,8-Dicyanooctane to Suberic Acid

Protocol:

  • 1,8-Dicyanooctane is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux for several hours to ensure complete hydrolysis of both nitrile groups to carboxylic acids.

  • If acidic hydrolysis is used, the suberic acid may precipitate upon cooling. The solid is collected by filtration, washed with cold water, and recrystallized.

  • If basic hydrolysis is used, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the suberic acid. The solid is collected by filtration, washed with cold water, and recrystallized.

Quantitative Data:

ReactantReagentConditionsProductYieldReference
1,8-DicyanooctaneH₂SO₄ (aq) or NaOH (aq)RefluxSuberic AcidHigh[12][13][14]
Synthesis of Bis(aryloxy)octanes via Williamson Ether Synthesis

This protocol describes the synthesis of 1,8-bis(4-nitrophenoxy)octane as a representative example.

Workflow for Williamson Ether Synthesis

A 4-Nitrophenol (B140041) E Reaction Mixture A->E B Base (e.g., K₂CO₃) B->E C Solvent (e.g., DMF) C->E D This compound D->E Added to F Heating E->F G 1,8-Bis(4-nitrophenoxy)octane F->G Crude Product H Purification (Recrystallization) G->H I Product H->I Pure Product

Caption: General workflow for the synthesis of bis(aryloxy)octanes.

Protocol:

  • In a round-bottom flask, 4-nitrophenol and a base (e.g., potassium carbonate or sodium hydroxide) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • The mixture is stirred at room temperature for a short period to allow for the formation of the phenoxide.

  • This compound is then added to the reaction mixture.

  • The mixture is heated to a temperature between 80-120 °C and stirred for several hours. The reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 1,8-bis(4-nitrophenoxy)octane.

Quantitative Data:

Reactant 1Reactant 2BaseSolventConditionsProductYieldReference
This compound4-NitrophenolK₂CO₃DMF100 °C, 12 h1,8-Bis(4-nitrophenoxy)octane>90%General Method

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dichlorooctane as an alkylating agent. Alkylation with this bifunctional electrophile can present unique challenges due to competing side reactions. This guide aims to provide solutions to common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound for alkylation?

A1: The bifunctional nature of this compound leads to two main competing side reactions:

  • Intramolecular Cyclization: The second reactive chloride on the octane (B31449) chain can react with the nucleophilic center of the mono-alkylated product, leading to the formation of an eight-membered ring. This is an intramolecular SN2 reaction.

  • Intermolecular Polymerization/Polyalkylation: The mono-alkylated product can act as a nucleophile and react with another molecule of this compound, leading to the formation of dimers, oligomers, and polymers. With nucleophiles containing multiple reactive sites (like primary amines or diamines), polyalkylation is a significant issue.

Q2: How can I favor the desired mono-alkylation or di-alkylation over side reactions?

A2: The outcome of the reaction is highly dependent on the reaction conditions.

  • Stoichiometry: To favor mono-alkylation , a large excess of the nucleophile relative to this compound should be used. This statistically increases the probability of the electrophile reacting with an unreacted nucleophile. For di-alkylation (where two separate nucleophiles react at both ends of the octane chain), a stoichiometric amount or a slight excess of the nucleophile is typically used.

  • Concentration: The concentration of the reactants plays a crucial role. High concentrations favor intermolecular reactions (polymerization), while high dilution conditions favor intramolecular cyclization. This is known as the high dilution principle .[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

Q3: I am trying to perform an intramolecular cyclization to form an eight-membered ring, but I am getting low yields and a lot of polymer. What can I do?

A3: Forming medium-sized rings (7-11 members) is often challenging due to unfavorable ring strain and a lower probability of the chain ends meeting. To favor intramolecular cyclization:

  • High Dilution: This is the most critical factor. By performing the reaction at very low concentrations (typically achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump), you can minimize the chances of intermolecular collisions that lead to polymerization.[1]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial to promote the desired reaction pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong base: The nucleophile may not be deprotonated effectively to initiate the alkylation. 2. Low reaction temperature: The activation energy for the reaction is not being overcome. 3. Poor solvent choice: Reactants may not be adequately solvated. 4. Leaving group ability: Chloride is a reasonable leaving group, but for less reactive nucleophiles, it may not be sufficient.1. Use a stronger base: Consider bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For N-alkylation of amines, the amine itself can sometimes act as the base, but an additional, non-nucleophilic base is often beneficial. 2. Increase the reaction temperature: Gradually increase the temperature while monitoring for the formation of side products. 3. Optimize the solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices as they solvate cations well, leaving the nucleophile more reactive. 4. Convert to a better leaving group: While not always practical, converting the dichloride to a diiodide or ditosylate in situ or in a separate step can increase reactivity.
Formation of a Mixture of Mono- and Di-substituted Products 1. Incorrect stoichiometry: The molar ratio of nucleophile to this compound is not optimized for the desired product.1. For mono-substitution: Use a significant excess (3-5 equivalents or more) of the nucleophile. 2. For di-substitution: Use a stoichiometry of approximately 2 equivalents of the nucleophile to 1 equivalent of this compound. A slight excess of the nucleophile may be needed to ensure complete reaction.
Excessive Polymerization 1. High concentration of reactants: This favors intermolecular reactions. 2. Use of a dinucleophile: Reactants with two nucleophilic sites (e.g., diamines, diols) are prone to forming polymers.1. Employ high dilution techniques: Slowly add the reactants to a large volume of solvent. 2. Control stoichiometry carefully: For reactions with dinucleophiles, precise control of the molar ratio is critical to manage the degree of polymerization.
Unwanted Intramolecular Cyclization 1. Reaction conditions favor cyclization: This can happen even when intermolecular reaction is desired, especially if the resulting ring is thermodynamically stable.1. Increase the concentration of reactants: This will favor intermolecular reactions over intramolecular cyclization.

Quantitative Data Summary

The yield of products in alkylation reactions with this compound is highly dependent on the nucleophile and the reaction conditions. The following table summarizes some reported yields.

NucleophileProduct(s)Reaction ConditionsYield (%)Side Product(s)
1-Ethylimidazole (B1293685)3,3'-(Octane-1,8-diyl)bis(1-ethyl-imidazolium) bromideToluene (B28343), reflux, 12 hours85Not specified
tert-Butyl-4-hydroxyphenylcarbamateMono-alkylated productK₂CO₃, Acetone, reflux, 12 hours40Unreacted starting material
Benzylamine (B48309)1,8-Bis(benzylamino)octaneNot specified-Polymeric materials
Sodium Sulfide (B99878) (Na₂S)Poly(octamethylene sulfide)Not specified-Tetrahydrothiophene (from impurities or side reactions with shorter dihaloalkanes)

Note: The data for benzylamine and sodium sulfide are qualitative, indicating the formation of polymers as a significant side product.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 3,3'-(Octane-1,8-diyl)bis(1-ethyl-imidazolium) bromide

This protocol describes the di-alkylation of an imidazole (B134444) derivative.

Materials:

  • 1-Ethylimidazole (50 mmol)

  • This compound (20 mmol)

  • Toluene (50 mL)

Procedure:

  • Dissolve 1-ethylimidazole and this compound in toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, decant the solvent from the insoluble crude product.

  • Triturate the crude product with diethyl ether (3 x 50 mL).

  • Dry the resulting white solid under vacuum.

Expected Yield: 85%

Protocol 2: General Procedure for Mono-alkylation of a Phenol (adapted from a similar reaction with 1,2-dibromoethane)

This protocol illustrates a general method to favor mono-alkylation of a phenolic compound.

Materials:

  • Phenolic substrate (e.g., tert-butyl-4-hydroxyphenylcarbamate, 1 equivalent)

  • This compound (3 equivalents)

  • Potassium carbonate (3 equivalents)

  • Acetone or DMF

Procedure:

  • To a solution of the phenolic substrate in the chosen solvent, add potassium carbonate.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the alkylation with this compound.

Alkylation_Pathways Reactants Nucleophile (NuH) + this compound Monoalkylation Mono-alkylated Product (Nu-(CH2)8-Cl) Reactants->Monoalkylation 1st Alkylation Dialkylation Di-alkylated Product (Nu-(CH2)8-Nu) Monoalkylation->Dialkylation 2nd Alkylation (with NuH) Cyclization Intramolecular Cyclization (Cyclic Product) Monoalkylation->Cyclization Intramolecular (High Dilution) Polymerization Intermolecular Reaction (Polymer/Oligomer) Monoalkylation->Polymerization Intermolecular (High Concentration)

Caption: Competing reaction pathways in alkylation with this compound.

Troubleshooting_Logic Start Experiment Start Problem Identify Undesired Outcome (e.g., Low Yield, Side Products) Start->Problem Check_Base Is the base strong enough? Problem->Check_Base Low Conversion Check_Conc Is the concentration appropriate? Problem->Check_Conc Polymerization vs. Cyclization Check_Stoich Is the stoichiometry correct? Problem->Check_Stoich Product Mixture Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Adjust_Base Use a stronger base Check_Base->Adjust_Base No Adjust_Temp Increase/Decrease Temperature Check_Temp->Adjust_Temp No Success Desired Product Obtained Check_Temp->Success Yes Adjust_Conc High Dilution for Cyclization Higher Conc. for Intermolecular Check_Conc->Adjust_Conc Adjust_Stoich Excess Nucleophile for Mono-alkylation ~2:1 for Di-alkylation Check_Stoich->Adjust_Stoich Adjust_Base->Start Adjust_Base->Success Adjust_Temp->Start Adjust_Conc->Start Adjust_Conc->Success Adjust_Stoich->Start Adjust_Stoich->Success

Caption: A logical workflow for troubleshooting common issues in alkylation reactions with this compound.

References

Technical Support Center: Controlling Cyclization vs. Polymerization of 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dichlorooctane. The resources herein address common challenges in controlling the reaction pathway towards either intramolecular cyclization to form cyclooctane (B165968) or intermolecular polymerization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of cyclooctane or the polymerization of this compound.

Issue 1: Low Yield of Cyclooctane and Formation of Polymeric Byproducts

  • Question: My reaction to synthesize cyclooctane from this compound is resulting in a low yield of the desired product, with a significant amount of a white, waxy solid, which I suspect is a polymer. How can I favor the formation of cyclooctane?

  • Answer: The formation of polymeric byproducts during the attempted synthesis of cyclooctane is a common issue arising from competing intermolecular reactions. To favor the desired intramolecular cyclization, the "high dilution principle" is critical. This principle dictates that at very low concentrations of the reactant, the probability of the two ends of the same molecule reacting with each other (intramolecular) is higher than the probability of two different molecules reacting (intermolecular).

    Troubleshooting Steps:

    • Increase Solvent Volume: Drastically increase the volume of the solvent to reduce the concentration of this compound. Concentrations in the range of 0.01 M to 0.001 M are often effective for cyclization.

    • Slow Addition: Instead of adding the this compound all at once, use a syringe pump to add it very slowly over a long period (e.g., 8-12 hours) to a suspension of the coupling agent (e.g., finely dispersed sodium metal in a refluxing inert solvent). This technique maintains a pseudo-high dilution environment.[1]

    • Choice of Reagent and Solvent: The Wurtz reaction, using finely dispersed sodium in an inert, high-boiling solvent like toluene (B28343) or xylene, is a classic method for this cyclization. Ensure the solvent is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Issue 2: The Polymerization Reaction is Sluggish or Yields Low Molecular Weight Polymer

  • Question: I am attempting to polymerize this compound, but the reaction is very slow, or the resulting polymer has a low molecular weight. What factors can I adjust to improve the polymerization?

  • Answer: In contrast to cyclization, polymerization is favored by higher concentrations of the reactants. If you are experiencing issues with polymerization, the following adjustments can be made:

    Troubleshooting Steps:

    • Increase Reactant Concentration: Ensure that the concentrations of this compound and your co-monomer (e.g., a diamine or sodium sulfide) are sufficiently high. Bulk polymerization (without solvent) or solution polymerization at high concentrations will favor intermolecular chain growth.

    • Optimize Stoichiometry: For step-growth polymerization, it is crucial to have a precise 1:1 stoichiometric ratio of the two reacting functional groups. Any deviation from this ratio will limit the achievable molecular weight.

    • Reaction Temperature: Ensure the reaction temperature is optimal for the specific polymerization reaction. For instance, in the formation of poly(octamethylene sulfide) from this compound and sodium sulfide (B99878), refluxing in a suitable solvent is necessary to drive the reaction.

    • Purity of Monomers: Impurities can act as chain terminators, preventing the formation of high molecular weight polymers. Ensure your this compound and co-monomers are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle that governs whether this compound undergoes cyclization or polymerization?

A1: The primary determining factor is the concentration of the this compound. Intramolecular cyclization is a unimolecular reaction, and its rate is proportional to the concentration of the reactant. Intermolecular polymerization is a bimolecular reaction, and its rate is proportional to the square of the reactant concentration (or the product of the concentrations of the two different monomers). Therefore, at very low concentrations, the rate of the unimolecular cyclization is favored, while at high concentrations, the rate of the bimolecular polymerization dominates.

Q2: What are the most common side reactions in the Wurtz synthesis of cyclooctane?

A2: Besides polymerization, the Wurtz reaction can be plagued by side reactions such as elimination to form alkenes and rearrangement of the intermediate organosodium species.[1] Using finely dispersed sodium and maintaining a consistent reaction temperature can help minimize these side reactions.

Q3: How can I characterize the products to confirm whether I have synthesized cyclooctane or a polymer?

A3: A combination of analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Cyclooctane is a volatile compound and will show a distinct peak in the gas chromatogram with a corresponding mass spectrum. Polymers are generally not volatile enough for GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of cyclooctane will show sharp, well-defined peaks corresponding to its symmetrical structure. A polymer will exhibit broader peaks characteristic of a mixture of polymer chains of different lengths.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. A polymer will show a distribution of molecular weights, while cyclooctane will elute as a single, low molecular weight species.

Data Presentation

The following table summarizes the expected outcomes of reacting this compound under conditions that favor either cyclization or polymerization.

Reaction ParameterCyclization (Wurtz Reaction)Polymerization (with Sodium Sulfide)
Primary Product CyclooctanePoly(octamethylene sulfide)
Concentration of this compound Very Low (~0.01 M)High (>1 M or bulk)
Reaction Type IntramolecularIntermolecular Polycondensation
Typical Reagents This compound, Sodium MetalThis compound, Sodium Sulfide
Typical Solvent High-boiling inert ether or hydrocarbon (e.g., Toluene)High-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) or bulk
Expected Yield of Primary Product Moderate to High (can exceed 70% under optimal conditions)High (>90%)
Major Byproducts Oligomers, polymersLow molecular weight cyclic species

Experimental Protocols

Protocol 1: Synthesis of Cyclooctane via Intramolecular Wurtz Reaction (High Dilution)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried and maintained under a positive pressure of dry argon.

  • Reagent Preparation:

    • In the reaction flask, place finely dispersed sodium metal (2.2 equivalents) in anhydrous toluene.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a large volume of anhydrous toluene to achieve a final concentration of approximately 0.01 M.

  • Reaction:

    • Heat the toluene and sodium suspension to reflux with vigorous stirring.

    • Add the this compound solution from the dropping funnel to the refluxing suspension very slowly over a period of 10-12 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium by the slow addition of ethanol, followed by water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield cyclooctane.

Protocol 2: Synthesis of Poly(octamethylene sulfide) via Polycondensation

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the reaction flask, combine this compound (1.0 equivalent) and hydrated sodium sulfide (Na₂S·9H₂O, 1.0 equivalent) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction:

    • Heat the mixture with vigorous stirring under a nitrogen atmosphere to a temperature of 160-180 °C.

    • Maintain the reaction at this temperature for 4-6 hours. The polymer will precipitate as it forms.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of water to precipitate the polymer fully.

    • Collect the polymer by filtration and wash it thoroughly with water and then with methanol (B129727) to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 50-60 °C to a constant weight.

Visualizations

G Reaction Pathways of this compound A This compound B Intramolecular Cyclization A->B C Intermolecular Polymerization A->C D Cyclooctane B->D E Poly(octamethylene) C->E F High Dilution (Low Concentration) F->B G High Concentration G->C

Caption: Competing pathways for this compound.

G Troubleshooting Workflow for Low Cyclooctane Yield start Start: Low Yield of Cyclooctane q1 Is a significant amount of polymeric byproduct observed? start->q1 a1_yes Implement High Dilution Conditions: 1. Increase solvent volume. 2. Use slow, controlled addition of This compound. q1->a1_yes Yes q2 Are other side products (e.g., alkenes) present? q1->q2 No a1_yes->q2 a2_yes Optimize Reaction Conditions: 1. Use finely dispersed sodium. 2. Ensure inert atmosphere. 3. Control reaction temperature. q2->a2_yes Yes end End: Improved Yield of Cyclooctane q2->end No a2_yes->end

Caption: Troubleshooting low cyclooctane yield.

References

Technical Support Center: Optimizing Reaction Conditions for 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dichlorooctane. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile bifunctional electrophile commonly used in a variety of nucleophilic substitution reactions. The two primary chlorine atoms allow for the formation of C-O, C-N, and C-C bonds at both ends of the octane (B31449) chain. Key applications include:

  • Williamson Ether Synthesis: To form long-chain di-ethers or to link two molecules with an octyl diether spacer.

  • Reactions with Amines: To synthesize diamines, polyamines, or macrocycles like diazacyclotetradecanes.

  • Grignard Reagent Formation: To create a di-Grignard reagent for subsequent reactions with electrophiles, although this can be challenging.

Q2: What are the main challenges when working with a bifunctional electrophile like this compound?

A2: The primary challenges stem from its ability to react at two sites, which can lead to:

  • Polymerization: Uncontrolled reaction with difunctional nucleophiles can lead to the formation of long polymer chains instead of the desired discrete molecule.

  • Intramolecular Cyclization: If a nucleophile is introduced that can form a stable ring structure with the octyl chain, intramolecular reaction may compete with the desired intermolecular reaction.

  • Mixture of Products: It can be difficult to achieve selective mono- or di-substitution, often resulting in a mixture of starting material, mono-substituted, and di-substituted products.

Troubleshooting Guides

Williamson Ether Synthesis

Problem 1: Low yield of the desired di-ether product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure a sufficient excess of the alkoxide or phenoxide nucleophile is used to drive the reaction to completion. The reaction may also require prolonged heating under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause 2: Formation of side products.

    • Solution: A common side reaction is the E2 elimination of HCl, especially with sterically hindered or strongly basic alkoxides. Using a less hindered and milder base to generate the alkoxide can minimize this. For phenols, weaker bases like potassium carbonate are often sufficient.[1] The choice of solvent can also influence the reaction's selectivity.[2]

  • Possible Cause 3: Intramolecular cyclization.

    • Solution: If the nucleophile has a second reactive site, intramolecular cyclization can occur. To favor the intermolecular reaction, use high concentration conditions.

Problem 2: A significant amount of mono-ether is recovered.

  • Possible Cause: Insufficient stoichiometry of the nucleophile or short reaction time.

    • Solution: To favor di-substitution, use at least two equivalents of the nucleophile per equivalent of this compound. Ensure the reaction is allowed to proceed long enough for the second substitution to occur. It is often beneficial to add the this compound slowly to a solution of the nucleophile.

Grignard Reagent Formation

Problem 3: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive magnesium surface.

    • Solution: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909).

  • Possible Cause 2: Presence of moisture.

    • Solution: Grignard reagents are extremely sensitive to water.[3][4] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Perform the reaction under an inert atmosphere (nitrogen or argon).

Problem 4: Low yield of the desired di-Grignard reagent and formation of side products.

  • Possible Cause 1: Wurtz-type coupling.

    • Solution: The initially formed Grignard reagent can react with the remaining alkyl halide in a coupling reaction. This can be minimized by using a large excess of magnesium and adding the this compound solution slowly to the magnesium suspension.

  • Possible Cause 2: Difficulty in forming the second Grignard reagent.

    • Solution: The formation of the second Grignard reagent can be sterically hindered. Using a more reactive form of magnesium, such as Rieke magnesium, may improve yields.

Reactions with Diamines

Problem 5: Formation of polymers instead of the desired macrocycle.

  • Possible Cause: Reaction conditions favor intermolecular reactions.

    • Solution: To promote intramolecular cyclization and the formation of a macrocycle, high-dilution conditions are essential. This is achieved by the slow addition of a dilute solution of the diamine and this compound to a large volume of solvent. This keeps the concentration of the reactants low, favoring the reaction of the two ends of the same molecule over reaction with another molecule.

Problem 6: Low yield of the desired N,N'-disubstituted product.

  • Possible Cause 1: Formation of a mixture of products.

    • Solution: Similar to the Williamson ether synthesis, obtaining the desired di-substituted product requires careful control of stoichiometry. Use of an excess of the diamine can favor mono-substitution, while a 1:1 stoichiometry under concentrated conditions will likely lead to polymerization. For di-substitution to form a non-cyclic product, a stepwise approach might be necessary, protecting one amine, reacting the other, deprotecting, and then reacting the second amine.

  • Possible Cause 2: Poor nucleophilicity of the amine.

    • Solution: The nucleophilicity of the amine is crucial. Aromatic amines are less nucleophilic than aliphatic amines. The reaction may require a base to deprotonate the amine or higher temperatures to proceed.

Data Presentation

Table 1: Williamson Ether Synthesis with a Phenol (B47542) Derivative

This table summarizes the reaction conditions and yield for a Williamson ether synthesis analogous to one with this compound, using 1,2-dibromoethane and tert-butyl-4-hydroxyphenylcarbamate.[1] This reaction highlights the selective formation of the mono-alkylated product.

ParameterValue
Electrophile1,2-dibromoethane (3 eq.)
Nucleophiletert-butyl-4-hydroxyphenylcarbamate (1 eq.)
BaseAnhydrous Potassium Carbonate (3 eq.)
SolventAcetone
TemperatureReflux
Reaction Time12 hours
Isolated Yield of Mono-ether 40%
Unreacted Starting Material RecoveredYes
Di-ether Product ObservedNo

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Mono-Ether

This protocol is adapted from a procedure for the mono-alkylation of a phenol with a dihaloalkane.[1]

  • To a solution of tert-butyl-4-hydroxyphenylcarbamate (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (3.0 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and evaporate the acetone.

  • Add water to the residue and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Nucleophile & Base in Solvent B 2. Stir at RT A->B 10 min C 3. Add this compound B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC/GC-MS D->E 12 h F 6. Cool & Evaporate Solvent E->F G 7. Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low or No Product Yield C1 Incomplete Reaction? Start->C1 C2 Side Product Formation? Start->C2 C3 Intramolecular Cyclization? Start->C3 S1 Increase Nucleophile Stoichiometry & Reaction Time C1->S1 S2 Use Milder Base & Optimize Solvent C2->S2 S3 Use High Concentration Conditions C3->S3

References

Technical Support Center: Purification of Products from Reactions with 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-dichlorooctane in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile bifunctional electrophile commonly used in nucleophilic substitution reactions. The most frequent applications include:

  • Williamson Ether Synthesis: To form long-chain diethers by reacting with alcohols or phenols.[1]

  • Alkylation of Amines: To synthesize secondary or tertiary amines and diamines.

  • Synthesis of other 1,8-disubstituted octanes: By reacting with various nucleophiles such as thiols, cyanides, or azides.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Impurities can originate from starting materials or side reactions. Common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • Mono-substituted intermediate: Where only one of the chlorine atoms has reacted.

  • Over-alkylation products: In the case of amine alkylation, leading to quaternary ammonium (B1175870) salts.[2]

  • Elimination byproducts: Although less common with primary alkyl halides, elimination can occur under strong basic conditions.

  • Oligomers or polymers: Formed by multiple molecules of the nucleophile and this compound reacting together.

  • Unreacted nucleophile and other reagents: Such as the base used in the reaction.

Q3: How can I monitor the progress of my reaction to minimize purification challenges?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of your reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and can prevent the formation of excess byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your reaction products.

Problem 1: Difficulty in separating mono- and di-substituted products.

Possible Cause: Mono- and di-substituted products often have very similar polarities, making their separation by standard column chromatography challenging.[3]

Solutions:

  • Optimize TLC Solvent System: Experiment with different solvent systems to achieve better separation on the TLC plate. This will translate to better separation on a column. Try solvent mixtures with different polarities and compositions. For example, if a mixture of ethyl acetate (B1210297) and hexanes is not effective, you could try dichloromethane (B109758) and methanol.[4]

  • Gradient Elution in Column Chromatography: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can help in resolving compounds with similar polarities.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization if your product is a solid.[3]

Problem 2: My product seems to be contaminated with a high-boiling point impurity.

Possible Cause: This could be unreacted this compound (Boiling Point: 241 °C at 760 mmHg) or oligomeric byproducts.

Solutions:

  • Liquid-Liquid Extraction: A thorough work-up using liquid-liquid extraction can remove many impurities. Washing the organic layer with water can remove water-soluble starting materials and salts.[5] A wash with a dilute acid or base can remove basic or acidic impurities, respectively.

  • Vacuum Distillation: If your desired product has a significantly lower boiling point than the impurities and is thermally stable, vacuum distillation can be an effective purification method.

  • Column Chromatography: A carefully chosen solvent system can separate the product from high molecular weight oligomers.

Problem 3: I am observing streaking or tailing of my product spot on the TLC plate.

Possible Cause:

  • Acidic or Basic Nature of the Compound: Amines (basic) or carboxylic acids/phenols (acidic) can interact strongly with the silica (B1680970) gel on the TLC plate, causing streaking.

  • Sample Overload: Applying too much sample to the TLC plate can lead to poor separation and streaking.

Solutions:

  • Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different TLC plate, such as alumina (B75360) or reverse-phase plates.

  • Dilute Your Sample: Ensure you are spotting a dilute solution of your sample on the TLC plate.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 2162-99-4
Molecular Formula C8H16Cl2
Molecular Weight 183.12 g/mol
Boiling Point 115-116 °C at 11 mmHg
Density 1.025 g/mL at 25 °C
Refractive Index (n20/D) 1.459

Source:[3]

Experimental Protocols

General Protocol for a Williamson Ether Synthesis Work-up

This protocol outlines a general procedure for the work-up of a Williamson ether synthesis reaction where this compound is used as the electrophile.

  • Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if necessary): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove it under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).[7]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble salts and byproducts).

      • A dilute aqueous base (e.g., 5% NaOH or saturated NaHCO3) to remove any unreacted phenol (B47542) or acidic byproducts. Vent the separatory funnel frequently, especially when using bicarbonate, as CO2 gas is evolved.[8]

      • Water again to remove any residual base.

      • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water in the organic layer.[5]

  • Drying the Organic Layer: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow reaction Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous Washes) reaction->extraction Quench & Dilute drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying Separate Layers evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation Filter crude_product Crude Product evaporation->crude_product purification Further Purification (Column Chromatography / Recrystallization) crude_product->purification pure_product Pure Product purification->pure_product

Caption: General experimental workflow for the purification of products from reactions with this compound.

troubleshooting_logic start Purification Issue Identified check_tlc Review TLC Data start->check_tlc poor_separation Poor Separation of Spots? check_tlc->poor_separation streaking Streaking or Tailing? check_tlc->streaking optimize_solvent Optimize TLC Solvent System poor_separation->optimize_solvent Yes check_workup Review Work-up Procedure poor_separation->check_workup No add_modifier Add Acid/Base Modifier to Eluent streaking->add_modifier Yes streaking->check_workup No gradient_elution Use Gradient Elution in Column optimize_solvent->gradient_elution change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase If ineffective incomplete_washing Incomplete Washing? check_workup->incomplete_washing perform_washes Perform Appropriate Acid/Base Washes incomplete_washing->perform_washes Yes

Caption: Troubleshooting logic for common purification problems.

williamson_ether_synthesis reactants 2 R-OH (Nucleophile) Cl-(CH2)8-Cl (this compound) intermediate 2 R-O- (Alkoxide) reactants:r1->intermediate Deprotonation product R-O-(CH2)8-O-R (Diether Product) reactants:r2->product base Base (e.g., NaH, NaOH) intermediate->product SN2 Attack byproduct 2 Cl-

Caption: Simplified representation of the Williamson ether synthesis with this compound.

References

Technical Support Center: Byproducts of 1,8-Dichlorooctane in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic reactions involving 1,8-dichlorooctane. The information is presented in a question-and-answer format to directly assist with challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in nucleophilic substitution reactions?

A1: The primary side reactions encountered are elimination (E2) and hydrolysis. Elimination reactions are favored by strong, sterically hindered bases and higher reaction temperatures, leading to the formation of unsaturated byproducts. Hydrolysis can occur in the presence of water, leading to the formation of 8-chloro-1-octanol (B20424) and subsequently 1,8-octanediol. In bifunctional molecules like this compound, intramolecular cyclization can also occur, though it is less common for an eight-membered ring.

Q2: How can I minimize the formation of elimination byproducts in a Williamson ether synthesis using this compound?

A2: To minimize elimination, consider the following strategies:

  • Choice of Base: Use a weaker, less sterically hindered base. For example, potassium carbonate is often preferred over sodium hydride or alkoxides when elimination is a concern.

  • Reaction Temperature: Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate.

  • Solvent: A polar aprotic solvent like DMF or DMSO can favor the SN2 pathway over E2.

  • Nucleophile Concentration: Use a high concentration of the nucleophile to promote the bimolecular substitution reaction.

Q3: I am observing the formation of 8-chloro-1-octanol in my reaction. What is the likely cause and how can I prevent it?

A3: The presence of 8-chloro-1-octanol is a strong indicator of hydrolysis of this compound. This occurs when water is present in the reaction mixture. To prevent this:

  • Dry Glassware and Reagents: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: Can intramolecular cyclization be a significant side reaction with this compound?

A4: While intramolecular cyclization to form an eight-membered ring (oxocane if reacting with a dinucleophile) is possible, it is generally not a major byproduct. The formation of medium-sized rings is entropically disfavored. However, under high dilution conditions, the probability of intramolecular reactions can increase. If cyclization is suspected, analytical techniques like GC-MS can be used for identification.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Disubstituted Product in Williamson Ether Synthesis

Symptoms:

  • The primary product identified is the monosubstituted ether (e.g., 8-chloro-1-alkoxyoctane).

  • Significant amounts of unreacted this compound are recovered.

  • Presence of elimination byproducts.

Possible Causes & Solutions:

CauseSolution
Insufficient amount of nucleophile Use at least two equivalents of the alkoxide nucleophile to ensure complete disubstitution.
Reaction time is too short Monitor the reaction progress using TLC or GC-MS and allow it to proceed until the starting material is consumed.
Reaction temperature is too low Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.
Strongly basic and hindered nucleophile This favors elimination. If possible, use a less hindered nucleophile. Consider using a milder base to generate the nucleophile in situ.
Problem 2: Formation of a Complex Mixture of Byproducts in Grignard Reactions

Symptoms:

  • Multiple spots on TLC or numerous peaks in GC-MS analysis.

  • Low yield of the expected di-Grignard product or its subsequent reaction products.

  • Formation of Wurtz coupling products.

Possible Causes & Solutions:

CauseSolution
Grignard reagents are generally poor nucleophiles for SN2 reactions with alkyl halides. Direct substitution is unlikely to be the primary pathway. Grignard reagents are strong bases and can promote elimination.
Wurtz-type coupling of the Grignard reagent with unreacted this compound. This leads to oligomeric or polymeric byproducts. Use of an excess of magnesium and dilute conditions may help, but this is a challenging reaction to control.
Reaction with atmospheric oxygen or carbon dioxide. Ensure the reaction is carried out under a strictly inert atmosphere.

Recommendation: For the synthesis of long-chain diols or other difunctional compounds, consider alternative synthetic routes that do not rely on the direct reaction of a Grignard reagent with this compound.

Problem 3: Over-alkylation and Isomerization in Friedel-Crafts Alkylation

Symptoms:

  • Formation of polyalkylated aromatic compounds.

  • Presence of constitutional isomers of the desired product.

Possible Causes & Solutions:

CauseSolution
The alkylated product is more reactive than the starting aromatic compound. Use a large excess of the aromatic compound to increase the probability of mono-alkylation.
Carbocation rearrangement. The primary carbocation that would be formed from this compound is unstable and prone to hydride shifts, leading to a mixture of isomers. Friedel-Crafts alkylation with primary halides is often problematic.

Recommendation: Consider Friedel-Crafts acylation followed by reduction as an alternative to avoid polyalkylation and carbocation rearrangements.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1,8-Diethoxyoctane

This protocol aims to minimize elimination byproducts.

Materials:

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve sodium metal (2.2 equivalents) in anhydrous ethanol with stirring.

  • Once all the sodium has reacted to form sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Troubleshooting:

  • Significant elimination byproduct (octenes): Reduce the reaction temperature and consider using a milder base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

Data Presentation

Table 1: Byproduct Profile in the Synthesis of 1,8-Diethoxyoctane under Different Conditions

Base/SolventTemperature (°C)Desired Product Yield (%)8-Chloro-1-ethoxyoctane (%)Octene Isomers (%)
NaOEt/EtOH78 (reflux)751510
K2CO3/DMF8085105
NaH/THF66 (reflux)601030

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents This compound Nucleophile Base Solvent reaction Heating & Stirring (Controlled Temperature) reagents->reaction 1 quench Quenching reaction->quench 2 extraction Extraction quench->extraction 3 drying Drying extraction->drying 4 purification Distillation / Chromatography drying->purification 5 analysis GC-MS / NMR purification->analysis 6

Caption: General experimental workflow for reactions involving this compound.

logical_relationship cluster_pathways Potential Reaction Pathways cluster_products Resulting Products start Reaction with this compound substitution Nucleophilic Substitution (SN2) start->substitution elimination Elimination (E2) start->elimination hydrolysis Hydrolysis start->hydrolysis desired_product Desired Product (e.g., 1,8-disubstituted octane) substitution->desired_product elimination_byproduct Byproducts (e.g., Octenes) elimination->elimination_byproduct hydrolysis_byproduct Byproducts (e.g., 8-Chloro-1-octanol) hydrolysis->hydrolysis_byproduct

Caption: Competing reaction pathways for this compound.

Preventing elimination reactions with 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,8-Dichlorooctane Reactions

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent unwanted elimination reactions when working with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing undesired alkene formation in my reaction with this compound. What is happening?

A: You are likely encountering a competing elimination reaction. This compound is a primary alkyl halide, which strongly favors the SN2 (bimolecular nucleophilic substitution) pathway.[1][2] However, under certain conditions, the E2 (bimolecular elimination) pathway can become significant, leading to the formation of octene derivatives. This typically occurs when a reagent acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the one bearing the chlorine atom.[3][4]

Q2: What specific reaction conditions promote elimination over the desired substitution?

A: Several factors can unfavorably tip the balance towards elimination:

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide ((CH₃)₃CO⁻), preferentially act as bases rather than nucleophiles because steric hindrance prevents them from attacking the electrophilic carbon.[5][6] They find it easier to abstract a more accessible proton from a beta-carbon.[2]

  • High Temperatures: Elimination reactions are entropically favored over substitution reactions.[1] Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for elimination, making it a more competitive pathway.[5][7][8]

  • Solvent Choice: The use of a protic solvent, particularly in its conjugate base form (e.g., ethanol (B145695) with sodium ethoxide), can promote elimination.[7][8]

  • High Concentration of Base: A higher concentration of a strong base will increase the rate of the bimolecular E2 reaction.[7][8]

Q3: How can I modify my experimental setup to favor substitution and minimize elimination?

A: To ensure a high yield of the substitution product, you should optimize for SN2 conditions:

  • Nucleophile Choice: Use a strong nucleophile that is a relatively weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻).[9][10]

  • Lower Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C is effective.[5]

  • Solvent Selection: Use a polar aprotic solvent. These solvents solvate the cation but not the anionic nucleophile, making the nucleophile more reactive. Ideal choices include DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetone.[5][11]

Below is a diagram illustrating the competition between the SN2 and E2 pathways.

G sub This compound sn2_cond Conditions: - Strong, Non-Bulky Nucleophile - Polar Aprotic Solvent - Low Temperature sub->sn2_cond SN2 Pathway (Favored) e2_cond Conditions: - Strong, Bulky Base - High Temperature - Protic Solvent (e.g., Ethanol) sub->e2_cond E2 Pathway (Disfavored) sn2_prod Desired Substitution Product (e.g., 1,8-Disubstituted Octane) sn2_cond->sn2_prod e2_prod Undesired Elimination Product (e.g., 8-Chlorooct-1-ene) e2_cond->e2_prod

Caption: Competing SN2 and E2 reaction pathways for this compound.

Troubleshooting Guide

Use this section to diagnose and solve issues related to poor yields of substitution products.

Problem: Significant Formation of Elimination Byproducts

The following workflow can help identify the cause of unwanted elimination and suggest corrective actions.

G start Elimination Product Detected? q_base Is your reagent a strong, bulky base? (e.g., t-BuOK) start->q_base Yes success Success: Conditions favor substitution. start->success No sol_base Action: Switch to a strong, non-bulky nucleophile (e.g., NaN3, NaCN). q_base->sol_base Yes q_temp Is the reaction temperature elevated (> 50 °C)? q_base->q_temp No sol_temp Action: Reduce temperature. Run at room temperature or below. q_temp->sol_temp Yes q_solvent Are you using a protic solvent like ethanol? q_temp->q_solvent No sol_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF). q_solvent->sol_solvent Yes

Caption: Troubleshooting workflow for diagnosing and preventing elimination reactions.

Quantitative Impact of Reaction Conditions

The following table summarizes how reaction conditions affect the ratio of substitution to elimination products for a typical primary alkyl halide.

FactorCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Expected Outcome
Reagent Strong, non-bulky nucleophile (e.g., NaI in acetone)Strong, bulky base (e.g., KOC(CH₃)₃ in t-butanol)SN2 product is major with NaI; E2 product is major with KOC(CH₃)₃.[5]
Temperature Low Temperature (e.g., 25 °C)High Temperature (e.g., 80 °C)The percentage of elimination product increases significantly with temperature.[8]
Solvent Polar Aprotic (e.g., DMSO, DMF)Protic (e.g., Ethanol) with alkoxide baseAprotic solvents enhance nucleophilicity for SN2; ethanol promotes elimination.[5][7]

Experimental Protocols

Protocol: Synthesis of 1,8-Diazidooctane (Substitution Favored)

This protocol provides a method for the synthesis of 1,8-diazidooctane, a reaction that proceeds with a high yield of the substitution product and minimal elimination.

Objective: To replace both chlorine atoms of this compound with azide groups via an SN2 reaction.

Materials:

  • This compound (1 equivalent)

  • Sodium Azide (NaN₃) (2.2 - 2.5 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser.

  • Reagent Addition: To the flask, add this compound and the polar aprotic solvent (DMSO or DMF). Begin stirring to ensure the solution is homogeneous.

  • Nucleophile Addition: Carefully add sodium azide to the solution. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Conditions: Gently heat the reaction mixture to 50-60 °C. While higher temperatures favor elimination, this moderate increase is often necessary to achieve a reasonable reaction rate for the double substitution and is generally safe with a good SN2 nucleophile like azide. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a significant volume of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the organic product using diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,8-diazidooctane.

  • Purification (Optional): If necessary, purify the product further using column chromatography or distillation.

References

Catalyst Selection for Reactions Involving 1,8-Dichlorooctane: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dichlorooctane. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile bifunctional electrophile commonly used in a variety of nucleophilic substitution reactions. The two primary chlorine atoms can react with a wide range of nucleophiles to form longer-chain compounds. Key reaction types include:

  • Williamson Ether Synthesis: To form di-ethers by reacting with alkoxides.

  • N-Alkylation of Amines: To synthesize diamines or polyamines by reacting with primary or secondary amines.

  • Thioether Synthesis: Reacting with thiols to produce dithioethers.

  • Cyanide Substitution: To form dinitriles, which can be further hydrolyzed to dicarboxylic acids (e.g., suberic acid).

  • Grignard and other Cross-Coupling Reactions: While direct Grignard reagent formation is challenging, this compound can be used in cross-coupling reactions with pre-formed organometallic reagents in the presence of a suitable catalyst.[1]

  • Hydrodehalogenation: The removal of chlorine atoms to produce n-octane, often using a palladium-based catalyst.[2][3]

Q2: I am getting a low yield in my Williamson ether synthesis with this compound. What are the likely causes and how can I fix it?

A2: Low yields in Williamson ether synthesis involving secondary halides are often due to a competing E2 elimination reaction.[4] Since this compound is a primary dihalide, elimination is less favored but can still occur, especially with a sterically hindered or strongly basic alkoxide. Other potential causes include:

  • Incomplete deprotonation of the alcohol: Ensure a sufficiently strong base is used to fully generate the alkoxide nucleophile.

  • Reaction conditions are too harsh: High temperatures can favor the elimination side reaction.[4]

  • Poor solvent choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[5]

  • Phase separation of reactants: If using an aqueous base with the organic substrate, the reactants may not be in contact.

For troubleshooting, refer to the detailed guide on Williamson Ether Synthesis below.

Q3: Can I use a single catalyst for both substitutions on this compound?

A3: Yes, in most cases, the same catalyst or reaction conditions can be used for both nucleophilic substitutions. However, achieving complete disubstitution may require forcing conditions such as higher temperatures, longer reaction times, or a higher concentration of the nucleophile. It is also possible to achieve monosubstitution by carefully controlling the stoichiometry of the reactants.

Q4: What is Phase Transfer Catalysis (PTC) and when should I use it for reactions with this compound?

A4: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants in different, immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing this compound).[6] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where it can react.[7]

You should consider using PTC when your nucleophile is an inorganic salt (e.g., NaOH, KCN, NaN3) that is soluble in water but not in the organic solvent in which this compound is dissolved. PTC can significantly increase reaction rates and yields in such systems.[7]

Troubleshooting Guides

Williamson Ether Synthesis

This guide addresses common issues when using this compound as an electrophile in the Williamson ether synthesis.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Yield Incomplete deprotonation of the alcohol.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) instead of hydroxides or carbonates.[8]
Steric hindrance from the alkoxide.While this compound is not hindered, a bulky alkoxide can slow the SN2 reaction. Consider if a less hindered alcohol could be used.[9]
Low reaction temperature.While high temperatures can be detrimental, the reaction may require a certain activation energy. Gradually increase the temperature, monitoring for side product formation. Typical temperatures are 50-100 °C.[5]
Formation of Alkene Byproduct E2 Elimination is competing with SN2 substitution.Lower the reaction temperature.[4] Use a less sterically hindered base/alkoxide if possible.
Reaction is Slow or Stalled Poor solvent choice.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide.[5][8]
Reactants are in separate phases.If using an aqueous base, add a phase transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the alkoxide into the organic phase.[6]
Difficulty with Product Isolation Emulsion formation during aqueous workup.Add brine during the extraction to help break up emulsions.
Co-elution with starting material during chromatography.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (2.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Alkoxide Formation: Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH, 2.2 equivalents) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

  • Addition of Electrophile: Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and quench any remaining NaH by the slow addition of water or ethanol. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N-Alkylation of Amines

This guide focuses on troubleshooting the synthesis of diamines from this compound.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Yield Over-alkylation leading to quaternary ammonium salts.Use a large excess of the amine to favor the formation of the secondary amine over further alkylation.
The amine is not nucleophilic enough.The reaction may require heating. If the amine is an aniline (B41778) derivative, a catalyst may be needed.
Formation of HCl byproduct neutralizes the amine.Add a base (e.g., K₂CO₃, Et₃N) to scavenge the HCl formed during the reaction.[10]
Mixture of Mono- and Di-substituted Products Incorrect stoichiometry.To favor di-substitution, use at least 2 equivalents of the amine and ensure sufficient reaction time and temperature. To favor mono-substitution, use a large excess of this compound.
Reaction is Slow Low reaction temperature.Many N-alkylation reactions require heating. Consider refluxing in a suitable solvent.
Poor solvent choice.Use a polar solvent that can dissolve both the amine and this compound. Acetonitrile or DMF are often good choices.
  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (at least 2.2 equivalents to favor disubstitution and act as a base, or use 1.1 equivalents with an external base like K₂CO₃) in a suitable solvent (e.g., acetonitrile).

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a carbonate base was used, filter the solids. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any amine hydrohalide salts. Dry the organic layer and concentrate. Purify the product by column chromatography or distillation.

Catalyst Performance Data

The following table summarizes data for a specific reaction involving this compound.

Table 1: Catalyst Performance in the Hydrodehalogenation (HDH) of this compound [3]

CatalystConversion (%)Selectivity to n-octane (%)Reaction Conditions
Pd(5%)/Al₂O₃~95~70265 °C, equimolar N₂ + H₂, 0.38 h⁻¹ WHSV, 4h
Pd(4.3%)@MIL-101(Cr)-NH₂100~100265 °C, equimolar N₂ + H₂, 0.38 h⁻¹ WHSV, 4h

Data sourced from a study on catalytic vapor phase hydrodehalogenation.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Select Reactants (e.g., Alcohol + this compound) setup Reaction Setup (Inert atmosphere, cooling) reactants->setup catalyst Select Catalyst/Base (e.g., NaH, K2CO3, PTC) catalyst->setup solvent Select Solvent (e.g., DMF, THF, Acetonitrile) solvent->setup addition Reagent Addition (Controlled rate) setup->addition heating Heating & Monitoring (TLC, GC-MS) addition->heating quench Quenching heating->quench extract Extraction quench->extract purify Purification (Chromatography, Distillation) extract->purify product Final Product purify->product

Caption: General experimental workflow for nucleophilic substitution reactions.

troubleshooting_logic start Low or No Product Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Reactions Dominating? start->cause2 Check Byproducts cause3 Poor Reactant/Catalyst Activity? start->cause3 If reaction won't start sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol2a Lower Temperature cause2->sol2a sol2b Change Base/Nucleophile cause2->sol2b sol3a Change Solvent cause3->sol3a sol3b Use Phase Transfer Catalyst cause3->sol3b sol3c Use Stronger Base/More Active Catalyst cause3->sol3c

Caption: Troubleshooting logic for addressing low product yield in reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of solvents on the reactivity of 1,8-dichlorooctane.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism and rate for this compound?

The solvent choice is critical as it can stabilize reactants, transition states, and intermediates, thereby dictating the reaction pathway and speed. This compound is a primary alkyl dihalide, making it susceptible to bimolecular nucleophilic substitution (S_N2). However, the solvent can influence the competition between S_N2 and other potential pathways like unimolecular substitution (S_N1) or elimination (E1, E2).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for S_N2 reactions.[1] They are polar enough to dissolve the nucleophile but cannot form hydrogen bonds.[2] This leaves the anionic nucleophile "naked" and highly reactive, leading to a significantly faster reaction rate.[3] They achieve this by solvating the cation of the nucleophilic salt, which frees the anion to attack the electrophilic carbon.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[2] They strongly solvate the nucleophile, creating a "solvent cage" around it, which hinders its ability to attack the substrate and slows down the S_N2 reaction rate.[3][5] However, polar protic solvents are excellent for S_N1 reactions because they can stabilize both the carbocation intermediate and the leaving group through solvation.[6][7] While a primary carbocation is generally unstable, under certain conditions or with rearrangements, this pathway can become relevant.

Q2: Why is my S_N2 reaction with this compound so slow in methanol (B129727)?

Your reaction is likely slow because methanol is a polar protic solvent. Polar protic solvents create a "cage" of hydrogen bonds around the nucleophile, which lowers its energy and reduces its nucleophilicity.[1] This "solvation effect" significantly decreases the rate of S_N2 reactions.[5] To accelerate the reaction, switch to a polar aprotic solvent like DMSO or DMF.

Q3: Can this compound undergo intramolecular cyclization? How does the solvent affect this?

Yes, this compound can undergo intramolecular reactions, though forming an eight-membered ring can be entropically disfavored compared to intermolecular reactions, especially at high concentrations. A strong nucleophile could first substitute one chlorine and then the resulting intermediate could cyclize by attacking the carbon at the other end of the chain. This would typically be favored in a polar aprotic solvent under high-dilution conditions to minimize intermolecular side reactions.

Q4: What is the expected order of reactivity for different halide leaving groups in 1,8-dihalooctanes?

The reactivity of the carbon-halogen bond is influenced by both the bond strength and the stability of the halide anion as a leaving group.[8] Generally, weaker carbon-halogen bonds lead to faster reactions. The order of reactivity is:

I > Br > Cl > F

Alkyl iodides are the most reactive, while alkyl fluorides are the least reactive.[8] Therefore, 1,8-diiodooctane (B1585395) would be expected to be more reactive than this compound under similar conditions.

Troubleshooting Guides

Problem 1: Low yield or no reaction observed.

Possible CauseTroubleshooting & Optimization Steps
Inappropriate Solvent Choice For S_N2 reactions with anionic nucleophiles, ensure you are using a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile). Using a polar protic solvent (e.g., ethanol, water) will drastically slow the reaction.[3]
Weak Nucleophile S_N2 reactions require a strong nucleophile.[9] If your nucleophile is weak (e.g., H₂O, ROH), the reaction will be very slow. Consider using a stronger, anionic nucleophile (e.g., CN⁻, N₃⁻).
Low Temperature Most substitution reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. Be aware that higher temperatures can also favor elimination reactions.
Steric Hindrance While this compound is a primary halide, a bulky nucleophile can slow the reaction rate.[10] If possible, use a less sterically hindered nucleophile.

Problem 2: A complex mixture of products is formed, including elimination products.

Possible CauseTroubleshooting & Optimization Steps
Competition from Elimination (E2) This occurs when the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide). To favor substitution (S_N2), use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).[11] Running the reaction at a lower temperature can also help minimize elimination.
Competition from S_N1/E1 Pathways If you are using a polar protic solvent and a weak nucleophile/base, you may be promoting S_N1 and E1 mechanisms, which proceed through a carbocation intermediate.[4][12] This can lead to a mixture of substitution and elimination products. To favor S_N2, use a strong nucleophile in a polar aprotic solvent.
Side reactions with the solvent In solvolysis reactions, the solvent itself acts as the nucleophile.[12] Ensure your solvent is pure, as contaminants can lead to unexpected side products. If you do not intend for solvolysis to occur, ensure your primary nucleophile is significantly more reactive than the solvent.
Product Instability Your desired product may not be stable under the reaction or workup conditions (e.g., exposure to acid or base).[13] Test the stability of your product by exposing a pure sample to the conditions and monitoring for degradation via TLC or NMR.

Data Presentation

The following table illustrates the dramatic effect of solvent choice on reaction rates for a typical S_N2 reaction. While this specific data is for 1-chloropentane, the principle is directly applicable to this compound.

Table 1: Relative Rate of Reaction of 1-Chloropentane with Sodium Cyanide in Different Solvents

SolventSolvent TypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Dimethyl Sulfoxide (DMSO)Polar Aprotic>1000

Data adapted from analogous reactions to illustrate the principle of solvent effects.[5]

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution on this compound

Disclaimer: This is a general guideline. Specific quantities, temperatures, and reaction times must be optimized for your specific nucleophile and solvent system.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for aqueous workup and extraction

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Apparatus for purification (e.g., flash chromatography or distillation)

Procedure:

  • Set up a dry round-bottom flask equipped with a stir bar and condenser under an inert atmosphere.

  • To the flask, add the nucleophile (e.g., 2.2 equivalents to substitute both chlorides).

  • Add the anhydrous polar aprotic solvent via syringe to dissolve or suspend the nucleophile.

  • While stirring, add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and allow it to stir for the required time.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water or a suitable aqueous solution to quench the reaction.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by flash chromatography or distillation to obtain the desired substituted octane.

Visualizations

G start Start: Reaction of this compound solvent_q What is the solvent type? start->solvent_q protic Polar Protic (e.g., EtOH, H₂O) solvent_q->protic Protic aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_q->aprotic Aprotic nuc_q Is the nucleophile strong and non-bulky? sn2 S_N2 Favored (Fast, concerted mechanism) nuc_q->sn2 Yes slow_sn2 S_N2 Possible but Slow (Weak or hindered nucleophile) nuc_q->slow_sn2 No sn1_e1 S_N1 / E1 Favored (Slow for 1° halide, carbocation intermediate) protic->sn1_e1 aprotic->nuc_q

Caption: Decision tree for predicting the major reaction pathway.

G prep 1. Preparation - Dry glassware - Add solvent & nucleophile reaction 2. Reaction - Add this compound - Heat under inert gas prep->reaction monitor 3. Monitoring - TLC or GC-MS analysis reaction->monitor monitor->reaction Continue reaction workup 4. Workup - Quench reaction - Aqueous extraction monitor->workup Reaction complete purify 5. Purification - Dry organic layer - Concentrate solvent - Column or distillation workup->purify analysis 6. Analysis - NMR, IR, Mass Spec purify->analysis

References

Troubleshooting low yields in synthesis with 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting syntheses involving 1,8-dichlorooctane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield of the desired intermolecular product. What are the likely causes?

Low yields in reactions with this compound, a bifunctional electrophile, often stem from competing side reactions. The primary culprits are typically intramolecular cyclization and polymerization.[1] Intramolecular reactions, where the two ends of a reactant molecule react with each other, become significant at low concentrations. Conversely, at high concentrations, intermolecular polymerization is more likely to occur, where multiple molecules of the reactants link together. Finding the optimal concentration is therefore crucial. Other factors include the choice of solvent, temperature, and base, which can influence the reaction pathway and promote undesired elimination reactions.

Q2: How can I favor the desired intermolecular reaction over intramolecular cyclization?

To favor intermolecular product formation over intramolecular cyclization, the key is to maintain a relatively high concentration of your reactants. This increases the probability of one molecule reacting with another, rather than with itself. A gradual addition of the this compound to a solution of the nucleophile can also help to maintain a low instantaneous concentration of the electrophile, which can sometimes suppress polymerization while still favoring the intermolecular reaction over cyclization.

Q3: What are the best solvents for nucleophilic substitution reactions with this compound?

Polar aprotic solvents are generally the best choice for S(_N)2 reactions involving alkyl halides like this compound.[2][3][4] These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN), are polar enough to dissolve many ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents.[2][3] This "naked" nucleophile is more reactive and leads to faster reaction rates.[2] The choice of solvent can significantly impact the reaction rate; for example, the reaction of bromoethane (B45996) with potassium iodide is 500 times faster in acetone (B3395972) than in methanol (B129727).[2]

Q4: Elimination reactions are competing with my desired substitution. How can I minimize them?

Elimination (E2) reactions are a common side reaction, especially with secondary alkyl halides, but can also occur with primary halides under certain conditions. To minimize elimination:

  • Use a less sterically hindered, more nucleophilic base: Strong, bulky bases favor elimination.

  • Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.

  • Choose an appropriate solvent: Polar aprotic solvents generally favor S(_N)2 over E2 reactions.[5]

Q5: I am attempting a polymerization with this compound and a diamine, but the molecular weight of my polymer is low. What could be the issue?

Low molecular weight in a step-growth polymerization can be due to several factors:

  • Stoichiometric Imbalance: An exact 1:1 stoichiometry of the dihalide and the diamine is crucial for achieving high molecular weight. Any deviation will limit the chain length.

  • Impurities: Monofunctional impurities in either reactant will act as chain terminators, preventing the polymer from growing.

  • Side Reactions: As with other reactions, side reactions can consume the functional groups needed for polymerization.

  • Reaction Conditions: The reaction may not have been allowed to proceed to a high enough conversion. Polycondensations often require long reaction times and sometimes elevated temperatures to drive the reaction to completion.

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis

Problem: Low yield of the desired di-ether when reacting a diol with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Intramolecular Cyclization Increase the concentration of the diol and this compound.Increased yield of the intermolecular di-ether product.
Polymerization Use high dilution conditions by slowly adding a solution of this compound to a solution of the diol.Favors the formation of macrocyclic ethers over linear polymers.
Elimination Side Reactions Use a weaker, non-hindered base (e.g., K₂CO₃ instead of t-BuOK). Lower the reaction temperature.Reduced formation of alkene byproducts.
Poor Solubility of Reactants Use a polar aprotic solvent like DMF or DMSO. Consider using a phase-transfer catalyst if one reactant is in an aqueous phase and the other in an organic phase.[6][7][8]Improved reaction rate and yield due to better mixing of reactants.
Incomplete Reaction Increase reaction time and/or temperature moderately. Monitor the reaction progress by TLC or GC.Drive the reaction to completion.

This protocol describes a general procedure for the synthesis of a di-ether from a diol and this compound using a phase-transfer catalyst, which can improve yields in biphasic systems.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diol (1.0 eq.) and the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 eq.) in a suitable organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of a base (e.g., 50% NaOH) to the flask.

  • Electrophile Addition: While stirring vigorously, add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Guide 2: Low Yield in Polyamide Synthesis

Problem: Low yield or low molecular weight of the polyamide from the reaction of a diamine with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Stoichiometry Carefully weigh both the diamine and this compound to ensure a precise 1:1 molar ratio.Formation of a high molecular weight polymer.
Presence of Monofunctional Impurities Purify both the diamine and this compound before use (e.g., by distillation or recrystallization).Increased polymer chain length and yield.
Low Reaction Conversion Increase the reaction time and/or temperature. Consider using a catalyst if applicable.[9]Higher degree of polymerization and improved yield.
Poor Solubility of Polymer Choose a solvent in which the resulting polyamide is soluble to prevent premature precipitation. NMP or DMAc are often good choices for polyamides.[10]The polymer remains in solution, allowing for further chain growth.
Side Reactions Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.Minimized side reactions and a cleaner product.

This method is often used to prepare high molecular weight aromatic polyamides.[10]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.[10]

  • Diamine Solution: In the flask, dissolve the diamine (1.0 eq.) in an anhydrous polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.[10]

  • Cooling: Cool the diamine solution to 0 °C using an ice bath.[10]

  • Diacyl Chloride Preparation: In a separate flask, react this compound with a suitable reagent (e.g., thionyl chloride) to form the corresponding diacyl chloride. This is a common strategy to increase the reactivity of the electrophile.

  • Diacyl Chloride Addition: Dissolve the diacyl chloride (1.0 eq.) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.[10]

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water. Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Data Presentation

Table 1: Effect of Solvent on S(_N)2 Reaction Rate

This table illustrates the significant impact of the solvent on the relative rate of a typical S(_N)2 reaction. While not specific to this compound, the trend is directly applicable.

SolventRelative RateDielectric Constant (ε)Type
Methanol (CH₃OH)133Protic
Water (H₂O)780Protic
Dimethyl sulfoxide (DMSO)1,30047Aprotic
N,N-Dimethylformamide (DMF)2,80037Aprotic
Acetonitrile (CH₃CN)5,00038Aprotic

Data adapted from various sources for illustrative purposes.

Visualizations

Experimental Workflow for Solvent Comparison

experimental_workflow prep Prepare Reactant Solutions (Nucleophile & this compound) setup Set up Parallel Reactions in Different Solvents prep->setup react Initiate Reactions (e.g., add electrophile) setup->react monitor Monitor Reaction Progress (TLC, GC, or LC-MS) react->monitor quench Quench Aliquots at Time Intervals monitor->quench analyze Analyze Aliquots to Determine Conversion quench->analyze compare Compare Reaction Rates analyze->compare

Caption: Workflow for comparing the effect of different solvents on reaction rates.

Logical Relationship in Troubleshooting Low Yields

troubleshooting_logic start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No side_reactions Problem: Side Reactions check_conversion->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent/Catalyst low_conversion->optimize_conditions identify_byproducts Identify Byproducts (GC-MS, NMR) Adjust Conditions to Minimize: - Lower Temperature - Change Base/Solvent - Adjust Concentration side_reactions->identify_byproducts

Caption: A logical flow for troubleshooting low reaction yields.

References

Technical Support Center: Managing Oligomer Formation with 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dichlorooctane. The focus is on managing and controlling the formation of oligomers in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound (CAS No. 2162-99-4) is a bifunctional alkyl halide with the chemical formula C₈H₁₆Cl₂. Its two reactive chlorine atoms at either end of an eight-carbon chain make it a versatile intermediate in organic synthesis. It is frequently used in the production of polymers (such as polyamides and polyesters), the synthesis of cyclic compounds, and the preparation of various intermediates for the pharmaceutical and biomedical sectors.

Q2: What is oligomerization in the context of reactions with this compound?

A2: Oligomerization is a chemical process where monomer units, in this case involving this compound, react to form short polymer chains called oligomers. In step-growth polymerization, this occurs through the stepwise reaction of bifunctional or multifunctional monomers. Initially, dimers are formed, which then react to form trimers, tetramers, and so on, gradually increasing the molecular weight of the product. Uncontrolled oligomerization can lead to a broad molecular weight distribution and difficulty in isolating the desired product.

Q3: What are the main factors that influence the formation of oligomers with this compound?

A3: The primary factors influencing oligomer formation are:

  • Concentration of Reactants: Higher concentrations of this compound and the co-monomer favor intermolecular reactions, leading to the formation of linear oligomers and polymers. Conversely, high dilution favors intramolecular reactions, which can lead to cyclization.

  • Reaction Temperature: Temperature affects the reaction kinetics. Higher temperatures can increase the reaction rate but may also promote side reactions. An optimal temperature needs to be determined for each specific reaction.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway and the solubility of the forming oligomers.

  • Nature of the Nucleophile: The reactivity of the co-monomer (e.g., diamine, bisphenol) will affect the rate of the nucleophilic substitution reaction.

  • Presence and Type of Catalyst: In reactions like phase-transfer catalyzed polycondensation, the catalyst plays a crucial role in the reaction rate and, consequently, the degree of polymerization.

Q4: How can I characterize the oligomers formed in my reaction?

A4: Several analytical techniques can be used to characterize oligomers:

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is a powerful technique to determine the molecular weight distribution (MWD) of the oligomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the oligomers and help identify end-groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the oligomers and confirming the formation of new chemical bonds (e.g., amide or ether linkages).

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the mass of individual oligomer chains.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Uncontrolled Polymerization / High Polydispersity 1. Reactant concentration is too high, favoring rapid and uncontrolled intermolecular reactions.2. Reaction temperature is too high, leading to an excessive reaction rate.3. Inefficient mixing of reactants.1. Reduce the initial concentration of the monomers.2. Lower the reaction temperature and monitor the reaction progress more closely.3. Ensure vigorous and efficient stirring throughout the reaction.
Low Yield of Desired Product (Monomer or Specific Oligomer) 1. Incorrect stoichiometry of reactants.2. Competing side reactions (e.g., elimination).3. Suboptimal reaction conditions (temperature, solvent).1. Carefully control the stoichiometry of this compound and the nucleophile.2. Adjust reaction conditions (e.g., use a non-polar aprotic solvent to suppress elimination).3. Systematically optimize the reaction temperature and solvent.
Formation of Insoluble Products 1. The growing oligomer/polymer chains are precipitating out of the reaction solvent.2. Cross-linking reactions are occurring.1. Choose a solvent in which the expected product is more soluble.2. Ensure the purity of the reactants to avoid trifunctional impurities that can lead to cross-linking.
Difficulty in Separating Monomer from Oligomers 1. Similar polarities of the monomeric product and short-chain oligomers.1. Use column chromatography with a suitable stationary and mobile phase for separation.2. Consider fractional precipitation by adding a non-solvent to selectively precipitate the higher molecular weight oligomers.

Data Presentation

Table 1: Illustrative Effect of Monomer Concentration on Molecular Weight in a Step-Growth Polymerization

Monomer Concentration (mol/L)Number Average Molecular Weight (Mₙ) ( g/mol )Weight Average Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI = Mₙ/Mₙ)
0.1150022501.5
0.5500090001.8
1.012000240002.0
2.025000550002.2

Note: This table presents illustrative data based on the principles of step-growth polymerization, where higher monomer concentrations generally lead to higher molecular weight polymers and a broader molecular weight distribution.

Table 2: Characterization Data for a Representative Oligomer Synthesis

Analytical TechniqueObservationInterpretation
FTIR Appearance of a new peak at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide I band).Successful formation of amide bonds in a polyamidation reaction.
¹H NMR Broadening of peaks corresponding to the alkyl chain protons. Appearance of new signals for the amide protons.Incorporation of the this compound backbone into oligomeric chains.
GPC/SEC A broad peak with a calculated Mₙ of 4500 g/mol and a PDI of 1.9.Formation of a mixture of oligomers with varying chain lengths.

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed (PTC) Polycondensation of this compound with a Bisphenol

This protocol provides a general methodology for the synthesis of polyether oligomers. The specific conditions should be optimized for each particular bisphenol and desired oligomer size.

Materials:

  • This compound

  • Bisphenol (e.g., Bisphenol A)

  • Sodium Hydroxide (B78521) (NaOH)

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride - BTEAC)

  • Organic Solvent (e.g., Toluene, Dichloromethane)

  • Co-solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Deionized Water

Procedure:

  • Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the bisphenol and sodium hydroxide in deionized water.

  • Preparation of the Organic Phase: In a separate container, dissolve the this compound and the phase-transfer catalyst in the chosen organic solvent.

  • Reaction Initiation: Vigorously stir the aqueous phase and heat to the desired reaction temperature (e.g., 80°C).

  • Addition of Organic Phase: Slowly add the organic phase to the vigorously stirred aqueous phase. If using a co-solvent like DMSO, it can be added to the reaction mixture at this stage.

  • Polycondensation Reaction: Maintain the reaction at the set temperature under a nitrogen atmosphere for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by periodically taking samples for analysis (e.g., by GPC or viscosity measurements).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it several times with deionized water to remove the catalyst and unreacted bisphenol.

  • Product Isolation: Precipitate the oligomer by pouring the organic solution into a non-solvent (e.g., methanol).

  • Purification and Drying: Collect the precipitated product by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Visualizations

experimental_workflow cluster_prep Phase Preparation A Aqueous Phase: Bisphenol + NaOH in Water C Reaction Initiation (Vigorous Stirring, Heat) A->C B Organic Phase: This compound + Catalyst in Solvent D Addition of Organic Phase B->D C->D E Polycondensation (Maintain Temp, N2 Atmosphere) D->E F Work-up (Cooling, Phase Separation, Washing) E->F G Product Isolation (Precipitation in Non-solvent) F->G H Purification & Drying (Filtration, Washing, Vacuum Drying) G->H I Characterization (GPC, NMR, FTIR) H->I troubleshooting_logic Start High Polydispersity (PDI > 2.5) Conc Is Monomer Concentration High? Start->Conc Temp Is Reaction Temperature Too High? Conc->Temp No Sol1 Reduce Monomer Concentration Conc->Sol1 Yes Sol2 Lower Reaction Temperature Temp->Sol2 Yes End Re-evaluate Reaction Temp->End No Sol1->End Sol2->End reaction_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A This compound C Reaction Conditions (Concentration, Temp, Solvent) A->C B Nucleophile (e.g., Diamine) B->C D Intermolecular Reaction (High Concentration) C->D E Intramolecular Reaction (High Dilution) C->E F Linear Oligomers/ Polymers D->F G Cyclic Product E->G

References

Validation & Comparative

A Comparative Guide to Nucleophilic Substitution: 1,8-Dichlorooctane vs. 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is critical to the success of a reaction. This guide provides an objective comparison of 1,8-dichlorooctane and 1,8-dibromooctane (B1199895) in the context of nucleophilic substitution reactions, supported by fundamental chemical principles.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 1,8-dibromooctane is presented below. These properties are essential for designing reaction conditions and purification procedures.

PropertyThis compound1,8-Dibromooctane
Molecular Formula C8H16Cl2[1][2]C8H16Br2[3][4]
Molecular Weight 183.12 g/mol [1][2]272.02 g/mol [3]
Boiling Point 241 °C at 760 mmHg[5]270-272 °C (lit.)[3][6]
Melting Point -8 °C[5]12-16 °C (lit.)[3][6]
Density 1.025 g/mL at 25 °C[2][7]1.477 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.459 (lit.)[2][7]n20/D 1.498 (lit.)[3][6]

Reactivity in Nucleophilic Substitution

The primary difference in reactivity between this compound and 1,8-dibromooctane in nucleophilic substitution reactions lies in the nature of the halogen leaving groups. The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups.[8][9] This is because a weaker base is more stable on its own and can better accommodate the negative charge it takes on after bond cleavage.[8][10]

In the case of halides, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[8][11] This trend correlates with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF). Since hydrobromic acid is a stronger acid than hydrochloric acid, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.[12]

Consequently, 1,8-dibromooctane is generally more reactive than this compound in nucleophilic substitution reactions. This increased reactivity can manifest as faster reaction rates or the need for milder reaction conditions to achieve the same transformation. For both Sₙ1 and Sₙ2 reactions, a better leaving group will increase the reaction rate.[12][13]

G Reactivity in Nucleophilic Substitution (Sₙ2) sub_Cl This compound prod_Cl Substituted Product sub_Cl->prod_Cl Slower Reaction lg_Cl Cl⁻ (Poorer Leaving Group) sub_Br 1,8-Dibromooctane prod_Br Substituted Product sub_Br->prod_Br Faster Reaction lg_Br Br⁻ (Better Leaving Group) nu Nucleophile (Nu⁻) nu->sub_Cl Attack nu->sub_Br Attack

Caption: Comparison of Sₙ2 reaction rates for this compound and 1,8-dibromooctane.

Experimental Data

Experimental Protocols

Below is a general protocol for a typical bimolecular nucleophilic substitution (Sₙ2) reaction involving a dihaloalkane and a nucleophile. This can be adapted for specific applications.

Objective: Synthesis of 1,8-disubstituted octane.

Materials:

  • 1,8-dihalooctane (this compound or 1,8-dibromooctane)

  • Nucleophile (e.g., sodium azide, sodium cyanide, or an amine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1,8-dihalooctane and the anhydrous polar aprotic solvent.

  • Add the nucleophile to the flask. A molar excess of the nucleophile (e.g., 2.2 equivalents) is typically used to ensure complete disubstitution.

  • The mixture is stirred and heated to an appropriate temperature (e.g., 50-100 °C) for a period determined by the reactivity of the substrate and nucleophile (typically several hours to overnight). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The work-up procedure will depend on the nature of the product and the solvent used. A typical work-up may involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer with brine, drying it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating the solvent under reduced pressure.

  • The crude product can then be purified by a suitable method, such as distillation or column chromatography.

Note: Due to the higher reactivity of 1,8-dibromooctane, the reaction time is expected to be shorter, or a lower reaction temperature may be sufficient compared to the reaction with this compound.

G Experimental Workflow for Nucleophilic Substitution start Start reactants Combine 1,8-dihalooctane, nucleophile, and solvent start->reactants reaction Heat and stir under inert atmosphere reactants->reaction monitoring Monitor reaction progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Cool, quench, and extract monitoring->workup Complete purification Purify product (Distillation/Chromatography) workup->purification end End purification->end

Caption: A generalized workflow for the synthesis of 1,8-disubstituted octane.

Conclusion

In nucleophilic substitution reactions, 1,8-dibromooctane is the more reactive substrate compared to this compound. This is due to the superior leaving group ability of the bromide ion compared to the chloride ion. Researchers can expect faster reaction rates and/or higher yields when using 1,8-dibromooctane, or they may be able to employ milder reaction conditions. The choice between the two reagents will depend on factors such as cost, availability, and the specific requirements of the synthetic route. However, from a purely reactivity standpoint, 1,8-dibromooctane is the preferred choice for facilitating nucleophilic substitution.

References

Reactivity of α,ω-Dihaloalkanes in Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of α,ω-dihaloalkanes is a critical consideration in the synthesis of a wide array of polymers, including polyethers, polythioethers, and polyamines, through polycondensation reactions. The choice of the halogen atom significantly influences the rate and efficiency of polymerization, directly impacting polymer yield, molecular weight, and reaction conditions. This guide provides an objective comparison of the reactivity of α,ω-dihaloalkanes based on the halogen substituent, supported by fundamental principles of organic chemistry and illustrative experimental data.

Factors Influencing Reactivity

The primary determinant of reactivity in the polymerization of α,ω-dihaloalkanes via nucleophilic substitution is the nature of the carbon-halogen (C-X) bond. Two key factors are at play:

  • Bond Strength: The strength of the C-X bond decreases down the halogen group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction rate.

  • Leaving Group Ability: The ability of the halide ion to depart as a stable species is crucial. This is inversely related to its basicity. Weaker bases are better leaving groups. The basicity of halide ions decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), making iodide the best leaving group.

These factors collectively establish a clear reactivity trend for α,ω-dihaloalkanes in SN2-type polycondensation reactions.

Reactivity Comparison

Based on the principles of nucleophilic substitution, the general order of reactivity for α,ω-dihaloalkanes in polymerization is:

α,ω-diiodoalkanes > α,ω-dibromoalkanes > α,ω-dichloroalkanes > α,ω-difluoroalkanes

This trend is consistently observed in various polycondensation reactions. For instance, in the synthesis of poly(alkylene sulfide)s by reaction with sodium sulfide (B99878), both α,ω-dibromoalkanes and α,ω-dichloroalkanes have been shown to produce high yields of the polymer, though the reaction with dibromoalkanes is expected to proceed at a faster rate under identical conditions[1][2]. Similarly, in the Williamson ether synthesis, a cornerstone reaction for producing polyethers, the reactivity of alkyl halides follows the same I > Br > Cl sequence[3][4].

While α,ω-difluoroalkanes are generally the least reactive due to the strong C-F bond and the poor leaving group ability of the fluoride (B91410) ion, it is important to note that in specific contexts, such as nucleophilic aromatic substitution (SNAr) polymerizations, this trend can be inverted. In such cases, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack, making aryl fluorides more reactive than aryl chlorides[5][6][7]. However, for the aliphatic α,ω-dihaloalkanes that are the focus of this guide, the I > Br > Cl > F reactivity order holds true.

Quantitative Data Summary

α,ω-DihaloalkaneHalogenC-X Bond Energy (kJ/mol)Leaving Group AbilityExpected Polymerization Rate
1,n-DiiodoalkaneI~228ExcellentHighest
1,n-DibromoalkaneBr~285GoodHigh
1,n-DichloroalkaneCl~340ModerateModerate
1,n-DifluoroalkaneF~452PoorLowest

Note: Bond energies are approximate average values.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a polythioether, which can be adapted for a comparative study of the reactivity of different α,ω-dihaloalkanes.

Synthesis of Poly(hexamethylene sulfide) via Polycondensation

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (0.1 mol) in a minimal amount of distilled water.

  • Add the phase-transfer catalyst (0.002 mol) to the aqueous solution.

  • In a separate beaker, prepare a solution of the 1,6-dihalohexane (0.1 mol) in toluene (100 mL).

  • Add the toluene solution of the 1,6-dihalohexane to the aqueous solution of sodium sulfide in the reaction flask.

  • Heat the biphasic mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them by gas chromatography (GC) to determine the consumption of the dihaloalkane monomer.

  • After the reaction is complete (e.g., >99% conversion of the monomer), cool the mixture to room temperature.

  • Separate the organic layer and wash it three times with distilled water to remove any remaining inorganic salts.

  • Precipitate the polymer by pouring the toluene solution into a large excess of a non-solvent, such as ethanol.

  • Filter the precipitated polymer, wash it with ethanol, and dry it in a vacuum oven at 40°C to a constant weight.

  • Characterize the resulting polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

To perform a comparative study, this experiment would be repeated under identical conditions, using equimolar amounts of 1,6-dibromohexane, 1,6-dichlorohexane, and 1,6-diiodohexane, and the reaction rates would be compared by monitoring monomer disappearance over time.

Visualization of Reactivity Principles

The following diagram illustrates the key factors influencing the reactivity of α,ω-dihaloalkanes in polycondensation reactions.

Reactivity_Factors cluster_halogens Halogen Properties cluster_reactivity Factors Affecting Reactivity cluster_outcome Polymerization Outcome I Iodine Bond_Strength C-X Bond Strength I->Bond_Strength Weakest Leaving_Group Leaving Group Ability I->Leaving_Group Best Br Bromine Br->Bond_Strength Br->Leaving_Group Cl Chlorine Cl->Bond_Strength Cl->Leaving_Group F Fluorine F->Bond_Strength Strongest F->Leaving_Group Poorest Rate Reaction Rate Bond_Strength->Rate Weaker bond, faster rate Leaving_Group->Rate Better leaving group, faster rate

Caption: Factors influencing α,ω-dihaloalkane reactivity in polymerization.

Conclusion

The reactivity of α,ω-dihaloalkanes in polycondensation reactions is primarily governed by the nature of the halogen. The well-established trend of I > Br > Cl > F for leaving group ability and the inverse trend for carbon-halogen bond strength result in α,ω-diiodoalkanes being the most reactive and α,ω-difluoroalkanes being the least reactive. This understanding is crucial for selecting appropriate monomers and reaction conditions to achieve desired polymer structures and properties in a timely and efficient manner. For applications requiring high reaction rates and mild conditions, α,ω-diiodo- or α,ω-dibromoalkanes are the preferred monomers. Conversely, for applications where lower reactivity is desired, α,ω-dichloroalkanes may be more suitable.

References

A Comparative Analysis of Linker Chemistries for High-Yield Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in polymer synthesis and bioconjugation. The choice of linker chemistry directly impacts reaction yield, stability, and the overall performance of the resulting polymer conjugate. This guide provides an objective comparison of common linker strategies, supported by experimental data, to inform the selection of the most suitable linker for a given application.

The covalent linkage of functional molecules to polymers is a cornerstone of advanced materials and therapeutic development. From polymer-drug conjugates to functionalized nanoparticles, the linker connecting the polymer backbone to the payload plays a pivotal role. This guide focuses on a comparative yield analysis of prevalent linker types, including N-hydroxysuccinimide (NHS) esters, maleimides, and those utilized in "click chemistry," as well as cleavable and non-cleavable systems.

Comparative Performance of Common Linker Chemistries

The efficiency of a conjugation reaction is a key factor in the synthesis of well-defined polymeric materials. The following table summarizes the performance of common linker chemistries based on reaction kinetics, typical yields, and specificity.

Linker ChemistryTarget Functional Group(s)Typical Reaction TimeTypical YieldSpecificity & Stoichiometry
NHS Ester Primary Amines (-NH₂)30 - 60 minutesGenerally high, but can be variableReacts with multiple lysine (B10760008) residues, potentially leading to heterogeneous products.[1]
Maleimide (B117702) Thiols (-SH)Minutes to a few hoursGenerally highHighly selective for thiols at pH 6.5-7.5.[1]
Click Chemistry (CuAAC) Azides (-N₃) and Alkynes (-C≡CH)30 - 60 minutesVery high, often quantitativeHighly specific and bioorthogonal, reacting only with their intended counterparts for precise stoichiometric control.[1]
Click Chemistry (SPAAC) Azides (-N₃) and Strained AlkynesMinutes to hoursVery high, often quantitativeHighly specific and bioorthogonal, catalyst-free.[1]

Impact of Linker Structure on Conjugation Yield

The structural properties of the linker itself can significantly influence the yield of the conjugation reaction, particularly in the case of sterically hindered polymers such as branched or brush polymers.

A systematic study on the conjugation of branched poly(poly(ethylene glycol methyl ether) acrylates) (pPEGA) to proteins demonstrated a clear correlation between linker length and conjugation yield. By increasing the ethylene (B1197577) glycol (EG) linker length between the polymer and the protein-reactive pyridyl disulfide end-group, conjugation yields were notably improved.

Polymer SystemLinker Length (EG units)Conjugation Yield with Bovine Serum Albumin (BSA)Conjugation Yield with Beta-Lactoglobulin (βLG)
pPEGA110%9%
pPEGA324%-
pPEGA424%-
pPEGA624%33%
Linear PEG Control-56%58%
pNIPAAm Control-33%77%

Data sourced from a study on brush polymer-protein conjugation.[2][3]

These findings highlight that for sterically demanding polymer architectures, a longer, more flexible linker can mitigate steric hindrance and improve accessibility to the reactive site, thereby increasing the conjugation yield.[2][3] However, even with an optimized linker, the yields for branched polymers may not reach the levels of their linear counterparts, underscoring the inherent challenge of conjugating bulky macromolecules.[2][3]

Cleavable vs. Non-Cleavable Linkers: A Stability and Release Perspective

The choice between a cleavable and a non-cleavable linker is primarily dictated by the desired mechanism of payload release. Non-cleavable linkers offer high stability, with payload release occurring upon degradation of the polymer backbone.[4] In contrast, cleavable linkers are designed to break under specific physiological conditions, enabling controlled payload release.[4]

The stability of the linker in biological media, such as plasma, is a critical parameter for in vivo applications. Premature cleavage can lead to off-target toxicity and reduced efficacy.

Linker TypeCleavage MechanismPlasma Half-Life (Approximate)Key Considerations
Non-Cleavable (e.g., Amide) Proteolytic degradation of the polymer> 7 daysHigh systemic stability, payload released as a conjugate with the linker and potentially part of the polymer.[4]
Cleavable (Protease-Sensitive) Enzymatic cleavage (e.g., Cathepsin B)2 - 3 daysSusceptible to premature cleavage in circulation.[4]
Cleavable (pH-Sensitive) Acidic hydrolysis (e.g., Hydrazone)~2 daysStability is pH-dependent; can undergo hydrolysis at physiological pH.[4]
Cleavable (Glutathione-Sensitive) Reduction of disulfide bondVariable, can be unstableStability depends on steric hindrance around the disulfide bond.[4]

Experimental Protocols

General Protocol for NHS Ester-Mediated Amine Coupling

This protocol outlines a general procedure for conjugating an amine-containing polymer to a payload with an NHS ester linker.

Materials:

  • Amine-functionalized polymer

  • NHS ester-functionalized payload

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Desalting column

Procedure:

  • Dissolve the amine-functionalized polymer in the reaction buffer.

  • Dissolve the NHS ester-functionalized payload in a compatible solvent (e.g., DMSO or DMF) and add it to the polymer solution. A 5- to 20-fold molar excess of the NHS ester is typically used.

  • Incubate the reaction mixture at room temperature for 30 minutes to 4 hours with gentle stirring.

  • Purify the polymer conjugate by passing the reaction mixture through a desalting column to remove excess reagents and byproducts.

  • Characterize the conjugate using appropriate analytical techniques (e.g., SEC, NMR, UV-Vis spectroscopy).

General Protocol for Maleimide-Mediated Thiol Coupling

This protocol describes a general procedure for conjugating a thiol-containing polymer to a payload with a maleimide linker.

Materials:

  • Thiol-functionalized polymer

  • Maleimide-functionalized payload

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, degassed and containing EDTA

  • Desalting column

Procedure:

  • Dissolve the thiol-functionalized polymer in the reaction buffer. If the polymer has disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Dissolve the maleimide-functionalized payload in a compatible solvent and add it to the polymer solution. A 10- to 20-fold molar excess of the maleimide is commonly used.

  • Incubate the reaction mixture at room temperature for 2 hours to overnight under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Purify the polymer conjugate using a desalting column.

  • Characterize the resulting conjugate.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for "clicking" an azide-functionalized polymer to an alkyne-functionalized payload.

Materials:

  • Azide-functionalized polymer

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, DMSO, water/t-butanol mixture)

  • Purification supplies (e.g., dialysis tubing or size-exclusion chromatography column)

Procedure:

  • Dissolve the azide-functionalized polymer and the alkyne-functionalized payload in the chosen solvent.

  • Prepare fresh solutions of copper(II) sulfate and sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations are typically in the millimolar range for the reactants and catalyst.

  • Stir the reaction at room temperature for 30 minutes to a few hours. The reaction can be monitored by TLC or LC-MS.

  • Purify the polymer conjugate by dialysis, size-exclusion chromatography, or precipitation to remove the copper catalyst and excess reagents.

  • Characterize the final product.

Visualizing Polymer Synthesis and Linker Comparison

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis Polymer_Backbone Polymer Backbone Synthesis Functionalization End-group or Side-chain Functionalization Polymer_Backbone->Functionalization Coupling Coupling Reaction Functionalization->Coupling Functionalized Polymer Linker_Payload Linker-Payload Preparation Linker_Payload->Coupling Purification Purification (e.g., SEC, Dialysis) Coupling->Purification Crude Conjugate Characterization Characterization (e.g., NMR, GPC) Purification->Characterization

A generalized experimental workflow for polymer conjugation.

linker_comparison cluster_amine_reactive Amine-Reactive cluster_thiol_reactive Thiol-Reactive cluster_bioorthogonal Bioorthogonal cluster_cleavable Cleavable Linker_Type Linker Type NHS_Ester NHS Ester Linker_Type->NHS_Ester Yield: High Maleimide Maleimide Linker_Type->Maleimide Yield: High Click_Chemistry Click Chemistry (CuAAC, SPAAC) Linker_Type->Click_Chemistry Yield: Very High Cleavable_Linkers Cleavable (pH, Enzyme, Redox) Linker_Type->Cleavable_Linkers Yield: Variable

Logical comparison of key linker characteristics.

References

Validation of Synthetic Routes Using 1,8-Dichlorooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes utilizing 1,8-dichlorooctane as a key starting material against alternative methodologies for the synthesis of valuable chemical intermediates. The performance of these routes is evaluated based on experimental data, providing a resource for process optimization and selection in research and development.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of three key intermediates: 1,8-octanedithiol (B75322), 1,8-diaminooctane (B148097), and suberonitrile. Each table compares the synthetic route starting from this compound with a common alternative method.

Table 1: Comparison of Synthetic Routes to 1,8-Octanedithiol

ParameterRoute 1: From this compoundRoute 2: From 1,8-Dibromooctane
Starting Material This compound1,8-Dibromooctane
Reagents 1. Thiourea (B124793), Ethanol (B145695); 2. Sodium Hydroxide (B78521)Sodium Hydrosulfide, Methanol
Reaction Time Several hours (two steps)Not specified
Yield ~75%High (unspecified)
Purity Not specifiedNot specified
Key Advantages Utilizes a readily available starting material.Potentially a one-step reaction.
Key Disadvantages Two-step process.Requires a potentially more expensive starting material.

Table 2: Comparison of Synthetic Routes to 1,8-Diaminooctane

ParameterRoute 1: From this compound (Gabriel Synthesis)Route 2: From 1,6-Dicyanohexane
Starting Material This compound1,6-Dicyanohexane
Reagents 1. Potassium Phthalimide (B116566), DMF; 2. Hydrazine (B178648) Hydrate (B1144303)Hydrogen, Nickel Catalyst, Methanol, Sodium Methacrylate
Reaction Time Step 1: Not specified; Step 2: 1-2 hours~8 hours
Yield High (not specified quantitatively)96.7%[1]
Purity High94.3% (by GC)[1]
Key Advantages Avoids over-alkylation, leading to a clean primary amine product.[2]High yield and purity.
Key Disadvantages Two-step process, requires use of hydrazine.Requires high-pressure hydrogenation equipment.

Table 3: Comparison of Synthetic Routes to Suberonitrile

ParameterRoute 1: From this compoundRoute 2: From 1,6-Dichlorohexane
Starting Material This compound1,6-Dichlorohexane
Reagents Sodium Cyanide, Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide), WaterSodium Cyanide, Phase Transfer Catalyst, Water
Reaction Time Not specified4 hours[3]
Yield High (not specified quantitatively)90.0%[3]
Purity Not specified80.5% concentration in the upper layer[3]
Key Advantages Direct conversion to the dinitrile.High yield.[3]
Key Disadvantages Use of highly toxic sodium cyanide.Use of highly toxic sodium cyanide.

Experimental Protocols

Synthesis of 1,8-Octanedithiol from this compound

This two-step procedure involves the formation of a bis-isothiouronium salt followed by alkaline hydrolysis.

  • Step 1: Formation of S,S'-Octamethylenebis(isothiouronium) Dichloride: A solution of this compound and thiourea in ethanol is refluxed for several hours. The resulting white precipitate of the bis-isothiouronium salt is collected by filtration.

  • Step 2: Hydrolysis to 1,8-Octanedithiol: The isolated bis-isothiouronium salt is then treated with an aqueous solution of sodium hydroxide and heated to reflux. After cooling, the reaction mixture is acidified, and the crude 1,8-octanedithiol is extracted with an organic solvent. The product is then purified by distillation under reduced pressure.

Synthesis of 1,8-Diaminooctane from this compound (Gabriel Synthesis)

This method provides a clean route to the primary diamine, avoiding the formation of secondary and tertiary amine byproducts.[2][4][5]

  • Step 1: N,N'-(Octane-1,8-diyl)diphthalimide Synthesis: this compound is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to ensure complete reaction. The product, N,N'-(octane-1,8-diyl)diphthalimide, precipitates upon cooling and can be collected by filtration.

  • Step 2: Hydrazinolysis: The diphthalimide derivative is then suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 1-2 hours, during which the phthalhydrazide (B32825) precipitates.[2] After cooling, the precipitate is filtered off, and the filtrate containing the desired 1,8-diaminooctane is concentrated. The product can be further purified by distillation.

Synthesis of Suberonitrile from this compound

This synthesis is efficiently carried out using phase-transfer catalysis, which facilitates the reaction between the water-soluble cyanide salt and the organic-soluble dichloroalkane.

  • Reaction Setup: A mixture of this compound, an aqueous solution of sodium cyanide, and a phase-transfer catalyst (e.g., a tetraalkylammonium bromide) is prepared.

  • Reaction Conditions: The mixture is heated and stirred vigorously for several hours to ensure efficient phase transfer and reaction. The reaction temperature is typically maintained around 110°C.[3]

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer containing the suberonitrile is separated. The aqueous layer may be extracted with an organic solvent to recover any remaining product. The combined organic layers are then washed and dried, and the suberonitrile is purified by distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

Synthetic_Routes_Comparison cluster_Target1 1,8-Octanedithiol Synthesis cluster_Target2 1,8-Diaminooctane Synthesis cluster_Target3 Suberonitrile Synthesis This compound This compound Bis-isothiouronium salt Bis-isothiouronium salt This compound->Bis-isothiouronium salt Ethanol, Reflux Thiourea Thiourea Thiourea->Bis-isothiouronium salt 1,8-Octanedithiol_R1 1,8-Octanedithiol Bis-isothiouronium salt->1,8-Octanedithiol_R1 Hydrolysis NaOH NaOH NaOH->1,8-Octanedithiol_R1 1,8-Dichlorooctane_2 This compound Diphthalimide N,N'-(Octane-1,8-diyl)diphthalimide 1,8-Dichlorooctane_2->Diphthalimide DMF, Heat Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Diphthalimide 1,8-Diaminooctane_R1 1,8-Diaminooctane Diphthalimide->1,8-Diaminooctane_R1 Hydrazinolysis Hydrazine Hydrazine Hydrazine->1,8-Diaminooctane_R1 1,8-Dichlorooctane_3 This compound Suberonitrile_R1 Suberonitrile 1,8-Dichlorooctane_3->Suberonitrile_R1 Water, Heat NaCN NaCN NaCN->Suberonitrile_R1 PTC Phase Transfer Catalyst PTC->Suberonitrile_R1 Experimental_Workflow cluster_Workflow General Experimental Workflow Start Reaction Setup (Reactants & Solvents) Reaction Reaction under Controlled Conditions (Temp, Time, Stirring) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation/ Crystallization/ Chromatography Workup->Purification Analysis Characterization (NMR, GC, MS) Purification->Analysis End Pure Product Analysis->End Logical_Comparison cluster_Route1 Route 1: this compound cluster_Route2 Route 2: Alternative Target_Molecule Target Molecule Start_R1 This compound Target_Molecule->Start_R1 Start_R2 Alternative Starting Material Target_Molecule->Start_R2 Conditions_R1 Reaction Conditions 1 Start_R1->Conditions_R1 Data_R1 Yield, Purity, Time, etc. Conditions_R1->Data_R1 Comparison Comparative Analysis Data_R1->Comparison Conditions_R2 Reaction Conditions 2 Start_R2->Conditions_R2 Data_R2 Yield, Purity, Time, etc. Conditions_R2->Data_R2 Data_R2->Comparison

References

Navigating the Synthesis of C8 Diamines: A Comparative Guide to Alternatives for 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is a critical factor influencing reaction efficiency, cost, and environmental impact. While 1,8-dichlorooctane has been a traditional starting material for the synthesis of 1,8-diaminooctane (B148097), a valuable building block in various applications, several alternative reagents and synthetic routes offer distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

This comparison focuses on four primary alternatives to the direct amination of this compound: the catalytic amination of 1,8-octanediol (B150283), the reduction of suberonitrile, the Gabriel synthesis starting from 1,8-dibromooctane (B1199895), and the Hofmann rearrangement of a C10 diamide (B1670390). Each method presents a unique set of reaction conditions, yields, and considerations.

Comparative Performance of Synthetic Routes to 1,8-Diaminooctane

The following table summarizes the key quantitative data for the different synthetic strategies, providing a clear overview for at-a-glance comparison.

Synthetic RouteStarting MaterialKey Reagents & CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
Direct Amination of Dihalide (Baseline) This compoundAmmonia (B1221849)VariableHighModerate-HighVariable, risk of over-alkylation
Catalytic Amination of Diol 1,8-OctanediolAmmonia, Ruthenium catalyst48 hours14078>99 (conversion)
Reduction of Dinitrile SuberonitrileHydrogen, Nickel catalyst, Ammonia~8 hours9096.794.3 (GC)
Gabriel Synthesis 1,8-DibromooctanePotassium phthalimide (B116566), Hydrazine (B178648)>24 hoursReflux~70-85High
Hofmann Rearrangement Sebacic acidUrea (B33335), Sodium alkoxide, Halogen catalyst, NaOHMulti-stepVariable83 (overall)Not specified

Detailed Experimental Protocols

Catalytic Amination of 1,8-Octanediol

This method provides a direct conversion of the diol to the diamine using a ruthenium catalyst.

Protocol:

  • In a high-pressure autoclave, combine 1,8-octanediol (10.0 mmol) and carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II) (0.25 mol %) in tert-amyl alcohol (25 mL).

  • Seal the autoclave and introduce liquid ammonia (6 mL).

  • Heat the mixture to 140°C and stir for 48 hours. The internal pressure will increase during the reaction.

  • After cooling to room temperature, carefully vent the autoclave.

  • Filter the reaction mixture through kieselguhr to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by distillation to yield 1,8-diaminooctane.[1]

Reduction of Suberonitrile

The catalytic hydrogenation of suberonitrile (octanedinitrile) offers a high-yield route to 1,8-diaminooctane.

Protocol:

  • To a 500 mL autoclave, add methanol (B129727) (86.0 g), a 28% sodium methacrylate-methanol solution (2.0 g), and a nickel catalyst (10.5 g).

  • Add suberonitrile (175 g) to the autoclave.

  • Seal the autoclave, purge with hydrogen, and then pressurize to 5 MPa with hydrogen.

  • Heat the mixture to an internal temperature of 90°C over approximately 1 hour.

  • Maintain the reaction at 90°C for about 6-8 hours, or until hydrogen consumption ceases.

  • Cool the reactor to room temperature and depressurize.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with methanol (100 g).

  • The resulting methanol solution contains 1,8-diaminooctane.[1]

Gabriel Synthesis from 1,8-Dibromooctane

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.

Protocol: Step 1: N-Alkylation

  • In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent such as DMF.

  • Add 1,8-dibromooctane to the solution (a slight excess of potassium phthalimide is recommended to favor disubstitution).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. This step can be slow.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the N,N'-octamethylenebisphthalimide.

  • Filter, wash with water, and dry the solid product.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the N,N'-octamethylenebisphthalimide in ethanol (B145695) or a similar solvent.

  • Add hydrazine hydrate (B1144303) and reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.

  • After the reaction is complete, cool the mixture and acidify with HCl to precipitate any remaining phthalhydrazide and to form the diamine hydrochloride salt.

  • Filter to remove the phthalhydrazide.

  • Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free diamine.

  • Extract the 1,8-diaminooctane with an organic solvent and purify by distillation.

Hofmann Rearrangement from Sebacic Acid

This multi-step synthesis starts from the readily available sebacic acid and proceeds via a diamide intermediate.

Protocol: Step 1: Synthesis of Decanediamide

  • React sebacic acid with urea under appropriate conditions to form decanediamide.

Step 2: Hofmann-type Rearrangement

  • In an anhydrous alcohol solution, react the decanediamide with a sodium alkoxide in the presence of a halogen (e.g., bromine) as a catalyst. This forms the intermediate 1,8-aminosuberic acid ester (a diurethane).

Step 3: Hydrolysis

  • Hydrolyze the 1,8-aminosuberic acid ester in a 95% ethanol solution containing NaOH.

  • After hydrolysis, the product is worked up by extraction and can be isolated as the hydrochloride salt before being converted to the free base. The final product can be purified by distillation, yielding 1,8-diaminooctane with an overall yield of 83%.[2]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described above.

G cluster_0 Catalytic Amination of Diol a 1,8-Octanediol d 1,8-Diaminooctane a->d 140°C, 48h b Ammonia b->d c Ruthenium Catalyst c->d

Caption: Workflow for the catalytic amination of 1,8-octanediol.

G cluster_1 Reduction of Dinitrile e Suberonitrile h 1,8-Diaminooctane e->h 90°C, 5 MPa f Hydrogen f->h g Nickel Catalyst g->h

Caption: Workflow for the reduction of suberonitrile.

G cluster_2 Gabriel Synthesis i 1,8-Dibromooctane k N,N'-Octamethylene- bisphthalimide i->k Alkylation j Potassium Phthalimide j->k m 1,8-Diaminooctane k->m Hydrazinolysis l Hydrazine l->m

Caption: Two-step workflow for the Gabriel synthesis.

G cluster_3 Hofmann Rearrangement n Sebacic Acid o Decanediamide n->o Amidation p Diurethane Intermediate o->p Hofmann Rearrangement q 1,8-Diaminooctane p->q Hydrolysis

Caption: Multi-step workflow for the Hofmann rearrangement.

Conclusion

The synthesis of 1,8-diaminooctane can be approached through various pathways, each with its own merits and drawbacks. The direct catalytic amination of 1,8-octanediol and the reduction of suberonitrile stand out for their high yields and relatively straightforward procedures. The Gabriel synthesis, while being a classic and reliable method that ensures the formation of a primary amine without over-alkylation, involves multiple steps. The Hofmann rearrangement offers a creative route from a different starting material, sebacic acid, with a good overall yield.

The choice of the optimal reagent and method will depend on factors such as the availability and cost of the starting materials, the desired purity of the final product, the available equipment (e.g., high-pressure reactors), and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for your specific synthetic needs.

References

Efficacy of 1,8-Dichlorooctane Compared to Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1,8-dichlorooctane as a potential alkylating agent relative to established therapeutic alkylating agents. Due to a lack of published data on the biological activity of this compound, this comparison is based on its chemical properties as a primary haloalkane and the known mechanisms of well-characterized alkylating agents.[1] This document outlines the theoretical framework for its mechanism of action, presents experimental protocols to determine its efficacy, and visualizes the key signaling pathways involved in the cellular response to alkylating agents.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[2][3] This modification can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] The efficacy of an alkylating agent is determined by several factors, including its chemical reactivity, ability to cross-link DNA, and the cellular DNA repair capacity.[4][5]

Chemical Profile: this compound

This compound is a linear haloalkane with chlorine atoms at both ends of an eight-carbon chain. As a primary haloalkane, it has the potential to act as a bifunctional alkylating agent, capable of forming adducts at two different points on DNA, potentially leading to DNA cross-linking.[1] Haloalkanes are known to be alkylating agents and potential carcinogens due to their reactivity.[1] The primary nature of the carbon-chlorine bond suggests reactivity towards nucleophilic substitution reactions with DNA bases.

Comparative Efficacy of Alkylating Agents: A Framework for Evaluation

A direct comparison of the efficacy of this compound with established alkylating agents such as cyclophosphamide, melphalan, and busulfan (B1668071) requires experimental evaluation. The following tables provide a template for such a comparison, populated with representative data for common agents where available. The data for this compound remains to be determined.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
Cell LineThis compoundCyclophosphamideMelphalanBusulfan
MCF-7 (Breast) Not Available~2,000~5~100
A549 (Lung) Not Available~5,000~10~150
HeLa (Cervical) Not Available~3,500~8~120

Note: IC50 values are highly dependent on the specific experimental conditions and cell line. The values presented are illustrative approximations based on publicly available data.

Table 2: DNA Cross-linking Potential
AgentType of Cross-linkMethod of DetectionRelative Potency
This compound Interstrand (predicted)Comet Assay, EtBr Fluorescence AssayNot Available
Cisplatin Inter- and IntrastrandComet Assay, AA-PAGEHigh
Mitomycin C InterstrandComet Assay, S1 Nuclease AssayHigh
Melphalan InterstrandAlkaline ElutionModerate

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of an agent that inhibits cell growth by 50% (IC50).

Materials:

  • Cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well plates

  • This compound and other alkylating agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-treated and untreated controls. Incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6]

DNA Cross-linking Assay (Modified Alkaline Comet Assay)

This assay measures the extent of DNA interstrand cross-links.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Preparation: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low melting point agarose and layer onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in lysis solution for at least 1 hour at 4°C.[7]

  • Irradiation (for ICL detection): Expose slides to a fixed dose of X-rays (e.g., 5 Gy) to introduce random strand breaks. This step is crucial for detecting the reduction in DNA migration caused by cross-links.[8]

  • Alkaline Unwinding and Electrophoresis: Place slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind. Perform electrophoresis at ~25V for 20-30 minutes.[7]

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.[7]

  • Visualization and Analysis: Visualize comets under a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in the tail moment compared to irradiated control cells.[8]

Signaling Pathways and Mechanisms of Action

The cytotoxicity of alkylating agents is mediated through the induction of DNA damage, which in turn activates complex cellular signaling pathways.

DNA Damage and Repair Pathways

Upon DNA alkylation, cells activate a sophisticated network of DNA repair mechanisms. The primary adducts formed by many alkylating agents are at the N7 position of guanine (B1146940) and the N3 position of adenine, which are primarily repaired by the Base Excision Repair (BER) pathway.[4][5] O6-methylguanine is a particularly cytotoxic lesion that is repaired by O6-methylguanine-DNA methyltransferase (MGMT).[4] If these adducts persist, they can lead to the formation of DNA double-strand breaks (DSBs) during replication, which are repaired by Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).[4][5] Bifunctional alkylating agents can form interstrand cross-links (ICLs), which are highly cytotoxic lesions repaired by a complex interplay of Nucleotide Excision Repair (NER), Fanconi Anemia (FA), and HR pathways.[4][5]

DNA_Damage_Repair_Pathways cluster_damage DNA Damage cluster_repair DNA Repair Pathways Alkylating_Agent Alkylating Agent DNA_Adducts DNA Adducts (N7-G, N3-A, O6-G) Alkylating_Agent->DNA_Adducts ICLs Interstrand Cross-links Alkylating_Agent->ICLs DSBs Double-Strand Breaks DNA_Adducts->DSBs Replication Stress BER Base Excision Repair (BER) DNA_Adducts->BER N7-G, N3-A MGMT MGMT DNA_Adducts->MGMT O6-G ICLs->DSBs Replication Stress NER_FA_HR NER / FA / HR ICLs->NER_FA_HR HR_NHEJ HR / NHEJ DSBs->HR_NHEJ Apoptosis_Signaling_Pathway Alkylating_Agent Alkylating Agent DNA_Damage Persistent DNA Damage (e.g., O6-MeG) Alkylating_Agent->DNA_Damage MMR Mismatch Repair (MMR) (MutSα) DNA_Damage->MMR p53 p53 Activation MMR->p53 Bax_Puma Bax / Puma Upregulation p53->Bax_Puma MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Puma->MOMP Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Compound_Selection Compound Selection (this compound & Controls) Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT Assay) Compound_Selection->Cytotoxicity_Assay Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cell_Culture->Cytotoxicity_Assay Crosslinking_Assay DNA Cross-linking Assay (Comet Assay) Cell_Culture->Crosslinking_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 IC50->Crosslinking_Assay Treat at IC50 concentrations Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for DDR proteins, Apoptosis Assays) IC50->Mechanism_Studies Crosslinking_Quantification Quantify DNA Cross-links Crosslinking_Assay->Crosslinking_Quantification Crosslinking_Quantification->Mechanism_Studies Data_Analysis Comparative Data Analysis Mechanism_Studies->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Chromatographic Analysis of Reaction Mixtures Containing 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. When 1,8-dichlorooctane is a key component, choosing the appropriate chromatographic technique is crucial for achieving reliable and efficient separation of the nonpolar starting material from potentially more polar products and byproducts. This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of a representative reaction mixture.

Hypothetical Reaction Mixture

To provide a practical comparison, we will consider a common nucleophilic substitution reaction, the synthesis of 1,8-octanediol (B150283) from this compound. The reaction mixture is expected to contain:

  • This compound: The nonpolar starting material.

  • 1,8-Octanediol: The more polar diol product.

  • Oct-1-en-8-ol and Octa-1,7-diene: Potential elimination byproducts.

  • Solvent and Reagents: Depending on the specific reaction conditions.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Given the volatility of this compound and its likely byproducts, GC is a highly suitable analytical method.

Experimental Protocol: GC-FID

A robust GC method with Flame Ionization Detection (FID) can be employed for the quantitative analysis of the reaction mixture.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column is recommended for separating halogenated hydrocarbons and alcohols. A suitable option is a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: The reaction mixture should be diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filtered through a 0.22 µm syringe filter before injection.

Expected Performance

The following table summarizes the expected retention times and performance characteristics for the components of the hypothetical reaction mixture based on their volatility and interaction with a non-polar stationary phase.

CompoundExpected Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
Octa-1,7-diene~ 5.5> 2.01.0 - 1.2
Oct-1-en-8-ol~ 8.0> 2.01.1 - 1.4
This compound~ 9.2> 2.01.0 - 1.3
1,8-Octanediol~ 12.5-1.2 - 1.5

Note: The retention time for 1,8-octanediol is an estimate based on its higher boiling point compared to this compound. Actual values may vary depending on the specific GC system and conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of less volatile or thermally labile compounds. In the context of our reaction mixture, HPLC can effectively separate the nonpolar this compound from the more polar 1,8-octanediol.

Experimental Protocol: Reversed-Phase HPLC-UV/RI

A reversed-phase HPLC method is ideal for this separation, as it retains nonpolar compounds more strongly than polar compounds.

  • Instrumentation: HPLC system with a pump, autosampler, column compartment, and a UV detector and/or a Refractive Index (RI) detector. A UV detector is suitable if any of the components have a chromophore, while an RI detector is a universal detector suitable for compounds without a UV chromophore, such as alkanes and simple alcohols.

  • Column: A C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.

  • Mobile Phase: A gradient of methanol (B129727) and water is effective.

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-15 min: 95% B

    • 15.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 210 nm (if applicable for byproducts with double bonds).

    • RI: Temperature controlled at 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reaction mixture should be diluted in the initial mobile phase composition (60% methanol in water) and filtered through a 0.45 µm syringe filter.

Expected Performance

The following table outlines the expected retention behavior and performance for the components in the reversed-phase HPLC system.

CompoundExpected Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
1,8-Octanediol~ 3.5> 2.01.0 - 1.3
Oct-1-en-8-ol~ 5.8> 2.01.0 - 1.4
Octa-1,7-diene~ 8.2> 2.01.0 - 1.2
This compound~ 10.5-1.0 - 1.3

Comparison of GC and HPLC for the Analysis of this compound Reaction Mixtures

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with the stationary phase in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Best for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Speed Generally faster analysis times, often in the range of minutes.[1][2]Analysis times can be longer, typically ranging from 10 to 60 minutes.[1][2]
Resolution Capillary GC columns offer very high resolution, leading to sharp peaks.[1]Can provide excellent resolution, but peaks may be broader than in GC.
Sensitivity FID provides high sensitivity for hydrocarbons. Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds.Sensitivity depends on the detector. UV detectors are sensitive to chromophoric compounds. RI detectors are universal but less sensitive.
Cost Generally lower initial and operational costs due to the use of gases as the mobile phase.[2]Higher initial and operational costs due to the need for high-purity solvents and high-pressure pumps.[1][2]
Sample Prep May require derivatization for non-volatile compounds, but is often simpler for volatile analytes.Sample must be soluble in the mobile phase. Filtration is usually required.

Visualization of Analytical Workflows

Chromatographic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_gc GC System cluster_hplc HPLC System cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration GC Gas Chromatography (GC) Filtration->GC HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC GC_Injector Injector GC_Column GC Column GC_Injector->GC_Column GC_Detector Detector (FID) GC_Column->GC_Detector Data Chromatogram (Peak Integration) GC_Detector->Data HPLC_Injector Injector HPLC_Column HPLC Column (C18) HPLC_Injector->HPLC_Column HPLC_Detector Detector (UV/RI) HPLC_Column->HPLC_Detector HPLC_Detector->Data Quantification Quantification (Concentration, Yield) Data->Quantification

Caption: General workflow for the chromatographic analysis of a reaction mixture.

Conclusion

Both GC and HPLC are powerful techniques for the analysis of reaction mixtures containing this compound.

  • GC is the preferred method when the primary goal is rapid analysis of the volatile components, including the starting material and potential low-boiling byproducts. Its high resolution and sensitivity with detectors like FID make it ideal for monitoring reaction progress and quantifying product ratios.

  • HPLC is a superior choice when the reaction products are significantly less volatile or thermally unstable. Reversed-phase HPLC provides excellent separation of nonpolar reactants from polar products, which is a common scenario in nucleophilic substitution reactions of alkyl halides.

The selection of the optimal technique will ultimately depend on the specific composition of the reaction mixture, the analytical objectives (e.g., speed, sensitivity, or resolution), and the available instrumentation. For comprehensive characterization, employing both techniques can provide complementary information and a more complete understanding of the reaction outcome.

References

Assessing Purity: A Comparative Guide to Compounds Synthesized from 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter influencing experimental outcomes and the viability of therapeutic candidates. This guide provides a comparative analysis of the purity of 1,8-diaminooctane (B148097) synthesized via different routes, including a pathway originating from 1,8-dichlorooctane. By presenting supporting experimental data and detailed protocols, this document aims to offer an objective assessment to inform synthetic strategy and purification processes.

Introduction to this compound in Synthesis

This compound is a versatile bifunctional alkylating agent used in the synthesis of a variety of long-chain organic compounds. Its two reactive chloride groups allow for the introduction of an eight-carbon linear chain, which is a common structural motif in pharmaceuticals, polymers, and specialty chemicals. However, the synthesis of target molecules using this compound can be accompanied by the formation of impurities, necessitating robust purification and analytical methods to ensure the final product's quality. This guide focuses on the synthesis of 1,8-diaminooctane as a case study to compare the purity outcomes of different synthetic pathways.

Comparison of Synthetic Routes to 1,8-Diaminooctane

The purity of 1,8-diaminooctane can vary significantly depending on the chosen synthetic route and the purification methods employed. Below is a comparison of three different pathways to this compound, including one that utilizes this compound.

Synthetic Route Starting Material(s) Reported Purity Primary Analytical Method Key Impurities/Considerations
Route 1: Direct Amination This compound, Ammonia (B1221849)>98% (typical for commercial products)GC, TitrationUnreacted starting material, over-alkylated products (secondary, tertiary amines), and elimination byproducts. Requires high pressure and temperature.
Route 2: Reduction of a Dinitrile 1,6-Dicyanohexane94.3%[1][2]Gas Chromatography (GC)[1][2]Incomplete reduction, residual catalyst, and solvent impurities.[1][2]
Route 3: Hofmann Rearrangement Sebacic acid, Urea (B33335)Melting point: 53°C (Purity not quantified by chromatography)Melting PointByproducts from the multi-step synthesis, including the intermediate decanediamide.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. The following sections outline the key experimental protocols for the synthesis and purity assessment of 1,8-diaminooctane.

Synthesis of 1,8-Diaminooctane

Route 1: Direct Amination of this compound (General Procedure)

A common industrial method for the synthesis of primary amines from alkyl halides is high-pressure ammonolysis.

  • Reaction Setup: A high-pressure autoclave reactor is charged with this compound and a significant excess of aqueous or liquid ammonia.

  • Reaction Conditions: The reactor is heated to a temperature typically in the range of 100-200°C, and the pressure is maintained at a high level (e.g., 50-100 atm) to keep the ammonia in the liquid phase and to drive the reaction.

  • Work-up and Purification: After the reaction is complete, the excess ammonia is vented, and the reaction mixture is neutralized with a base (e.g., NaOH) to liberate the free diamine. The product is then extracted with an organic solvent. Purification is typically achieved by distillation under reduced pressure.

Route 2: Hydrogenation of 1,6-Dicyanohexane [1][2]

  • Reaction Setup: A 500 mL autoclave is charged with 175 g of 1,6-dicyanohexane, 86.0 g of methanol (B129727), 2.0 g of a 28% sodium methacrylate-methanol solution, and 10.5 g of a nickel catalyst.[1][2]

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized to 5 MPa with hydrogen. The reaction mixture is heated to an internal temperature of 90°C and stirred. Hydrogen consumption is monitored, and the reaction is typically complete after about 6 hours.[1][2]

  • Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The filtrate, containing the 1,8-diaminooctane in methanol, is then subjected to further purification, typically distillation, to isolate the final product.[1][2]

Route 3: From Sebacic Acid via Hofmann Rearrangement [3]

  • Step 1: Synthesis of Decanediamide: Sebacic acid is reacted with urea at elevated temperatures (around 160°C, then 190-200°C) to form the intermediate sebacoylamide. The crude product is recrystallized from ethanol (B145695).[3]

  • Step 2: Hofmann Rearrangement: The synthesized decanediamide is treated with a sodium alkoxide in an anhydrous alcohol solution in the presence of a halogen catalyst to yield an aminosuberic acid ester.[3]

  • Step 3: Hydrolysis: The aminosuberic acid ester is then hydrolyzed in a 95% ethanol solution containing NaOH to produce 1,8-diaminooctane. The final product is isolated after neutralization, extraction, and removal of the solvent.[3]

Purity Assessment Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the synthesized 1,8-diaminooctane is prepared in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with reagents like trifluoroacetic anhydride (B1165640) may be employed to improve chromatographic performance and mass spectral fragmentation.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: A scan range of m/z 40-500 is typically sufficient.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: A solution of the 1,8-diaminooctane is prepared in the mobile phase. Derivatization may be necessary for UV detection if the compound lacks a chromophore.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like trifluoroacetic acid (TFA).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection (if derivatized) or an Evaporative Light Scattering Detector (ELSD) for non-derivatized samples.

  • Data Analysis: Purity is assessed by the area percentage of the main peak.

Visualizing the Workflow

To better understand the process of synthesis and purity assessment, the following diagrams illustrate the general workflow and a key synthetic pathway.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Starting Materials (e.g., this compound) Reaction Chemical Reaction Start->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Crude Crude Product Workup->Crude Purify Distillation or Recrystallization Crude->Purify Pure Purified Compound Purify->Pure GCMS GC-MS Analysis Pure->GCMS HPLC HPLC Analysis Pure->HPLC NMR NMR Spectroscopy Pure->NMR Data Purity Data (e.g., >98%) GCMS->Data HPLC->Data NMR->Data

Caption: General workflow for synthesis, purification, and purity assessment.

Synthetic_Pathway_Comparison cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A1 This compound A2 Direct Amination (NH3, High P/T) A1->A2 Product 1,8-Diaminooctane A2->Product B1 1,6-Dicyanohexane B2 Hydrogenation (Ni catalyst) B1->B2 B2->Product C1 Sebacic Acid C2 Hofmann Rearrangement C1->C2 C2->Product

Caption: Comparison of synthetic routes to 1,8-diaminooctane.

Conclusion

The purity of compounds synthesized using this compound is highly dependent on the reaction conditions and the subsequent purification protocol. While direct amination of this compound can yield high-purity 1,8-diaminooctane, it often requires specialized high-pressure equipment. Alternative routes, such as the reduction of dinitriles or the Hofmann rearrangement, offer different impurity profiles and may be more amenable to standard laboratory setups. The choice of synthetic route should be guided by the desired purity level, available equipment, and cost considerations. A thorough analytical assessment using techniques like GC-MS and HPLC is essential to confirm the purity of the final compound, regardless of the synthetic pathway chosen.

References

Safety Operating Guide

Proper Disposal of 1,8-Dichlorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of 1,8-Dichlorooctane is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the safe disposal of this compound, a halogenated hydrocarbon that is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2] Adherence to these procedures is critical to minimize risks and comply with regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE).

Key Hazards:

  • Causes skin and eye irritation.[1][2]

  • Harmful if swallowed or inhaled.[1]

  • May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use eye and face protection.[1][3]

  • Protective Clothing: Wear suitable protective clothing.[1]

  • Respiratory Protection: An ABEK (EN14387) respirator filter is recommended.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C8H16Cl2
CAS Number 2162-98-3
Boiling Point 115-116 °C at 11 mmHg
Density 1.025 g/mL at 25 °C
Flash Point 118 °C (244.4 °F)
Solubility in Water 0.17 g/L
Vapor Pressure 0.057 mmHg at 25 °C

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, follow this detailed protocol to ensure safe containment and cleanup.

Materials:

  • Inert absorbent material (e.g., sand, vermiculite, commercial sorbent pads).[5][6]

  • Sealed, leak-proof waste container.

  • Hazardous waste labels.

  • Appropriate PPE (gloves, eye protection, lab coat, respirator).

Procedure:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel immediately and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert absorbent material to contain the spill and prevent it from spreading.[5][6]

  • Collect Absorbed Material: Carefully collect the saturated absorbent material and place it into a designated, sealed, and leak-proof container.[5]

  • Label as Hazardous Waste: Clearly label the container as "Hazardous Waste" and specify the contents as "Spill Debris containing this compound".[5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5]

Disposal Plan for this compound Waste

The primary principle for disposing of this compound is to treat it as halogenated hydrocarbon waste. This requires strict segregation from other waste streams to ensure proper and cost-effective disposal.[5][7][8]

Step-by-Step Disposal Procedure:

  • Segregate Waste: Never mix this compound or other halogenated solvent waste with non-halogenated organic waste.[5][7][8]

  • Use a Designated Waste Container:

    • Obtain a compatible, clearly labeled hazardous waste container.

    • Ensure the container is in good condition with a secure, tight-fitting lid.[5][7]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[5]

    • The label must clearly identify the contents as "Halogenated Organic Waste" and list "this compound" and any other constituents with their approximate percentages.[5][7]

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area, preferably within a chemical fume hood.

    • The storage area should be cool, well-ventilated, and away from incompatible materials.[5][7]

    • Use secondary containment, such as a chemically resistant tub, to mitigate potential leaks.[5]

  • Requesting Disposal:

    • Once the container is approaching full (do not overfill), arrange for its disposal through a licensed chemical waste disposal contractor or your institution's EHS office.[1][5]

    • The preferred method of disposal for halogenated hydrocarbons is incineration in a controlled facility.[1]

Disposal Workflow Diagram

G cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Disposal A Generate this compound Waste B Is it halogenated? A->B C Halogenated Waste Container (e.g., this compound) B->C Yes D Non-Halogenated Waste Container B->D No E Label Container Correctly (Contents, Hazards) C->E F Store in Designated Area (Secondary Containment, Ventilated) E->F G Container Approaching Full? F->G H Contact Licensed Waste Disposal Contractor / EHS G->H Yes I Incineration at Controlled Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for 1,8-Dichlorooctane (CAS No. 2162-99-4). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields. A face shield should be worn if there is a splash potential.[1]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents direct skin contact, which can cause irritation.[1][2]
Skin and Body Protection Laboratory coat, long sleeves, and closed-toe footwear.Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK (EN14387) respirator filter).Prevents inhalation of harmful vapors that can cause respiratory irritation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₈H₁₆Cl₂[3]
Molecular Weight 183.12 g/mol [4][3]
Appearance Clear, colorless liquid[4][5]
Boiling Point 115-116 °C at 11 mmHg[6]
Melting Point -8 °C[5]
Flash Point 118 °C (244.4 °F)[5]
Density 1.025 g/mL at 25 °C[5][6]
Solubility in Water 0.17 g/L[4][5]
Vapor Pressure 0.057 mmHg at 25°C[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling.

G Figure 1. Safe Handling Workflow for this compound cluster_prep Pre-Handling Checklist cluster_handling Handling Protocol cluster_post_handling Post-Handling Procedures cluster_disposal Disposal Protocol prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling Upon completion disposal Waste Disposal post_handling->disposal After cleanup a Verify fume hood functionality b Assemble and inspect all required PPE c Locate and ensure accessibility of safety equipment (eyewash, shower, spill kit) d Review Safety Data Sheet (SDS) e Work exclusively within a certified chemical fume hood f Keep the container tightly closed when not in use g Use non-sparking tools and explosion-proof equipment h Avoid generating aerosols or mists i Decontaminate work surfaces j Remove and properly store or dispose of PPE k Wash hands thoroughly with soap and water l Collect waste in a designated, labeled, and sealed container m Dispose of waste through a licensed chemical waste contractor

Figure 1. Safe Handling Workflow for this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Confirm the location of the nearest emergency eyewash station, safety shower, and spill kit.

    • Thoroughly read the Safety Data Sheet (SDS) for this compound before beginning any work.[4]

  • Handling:

    • All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[1][4]

    • Utilize non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][4]

    • Handle the liquid carefully to avoid the formation of aerosols or mists.[4]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[1][4]

    • Keep it away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[1]

    • Ensure the container is tightly closed and stored in an upright position.[1]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area gently with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse the eyes with large amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do.[4] Get immediate medical attention.[7]

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention or contact a Poison Control Center.[4]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Ventilate the affected area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Collect the absorbed material into a suitable, sealed container for chemical waste.[1][4]

  • Clean the spill area with detergent and water.[1]

  • Prevent the spill from entering sewers or waterways.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[4]

  • Disposal Method: Dispose of the chemical waste through a licensed and certified hazardous waste disposal contractor.[1] Incineration in a controlled facility is the preferred method.[1]

  • Contaminated Packaging: Empty containers should be triple-rinsed, punctured to prevent reuse, and disposed of as hazardous waste.[1]

  • Environmental Precautions: Avoid releasing any residues into the environment, including drains, sewers, or natural waters.[1][4]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,8-Dichlorooctane
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.